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  • Product: (1-Cycloheptylazetidin-2-yl)methanamine
  • CAS: 2000008-00-2

Core Science & Biosynthesis

Foundational

Preclinical In Vitro Binding Affinity Profiling of (1-Cycloheptylazetidin-2-yl)methanamine: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale The compound (1-Cycloheptylazetidin-2-yl)methanamine (CAS 2000008-00-2) represents a highly versatile, conformationally restricted building block utilized in the discovery of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound (1-Cycloheptylazetidin-2-yl)methanamine (CAS 2000008-00-2) represents a highly versatile, conformationally restricted building block utilized in the discovery of central nervous system (CNS) therapeutics[1]. In early-stage drug development, accurately profiling the in vitro binding affinity of such novel pharmacophores is critical for predicting in vivo efficacy and off-target toxicity.

From a structural perspective, this molecule possesses three distinct functional domains that dictate its receptor interaction profile:

  • The Cycloheptyl Ring: Provides significant lipophilic bulk, acting as a hydrophobic anchor. This is highly favorable for penetrating the deep, lipid-rich binding pockets of aminergic G-Protein Coupled Receptors (GPCRs) and chaperone proteins.

  • The Azetidine Core: A rigid, four-membered nitrogen heterocycle that acts as a conformational spacer. Unlike flexible alkyl chains, the azetidine ring restricts the rotational degrees of freedom, locking the attached methanamine into a specific spatial vector.

  • The Methanamine Moiety: A primary amine that remains protonated at physiological pH (7.4). This cationic center is the primary driver of affinity, forming critical electrostatic salt bridges with highly conserved acidic residues within receptor binding sites (e.g., Asp103 in TAAR1 or Glu172 in the Sigma-1 Receptor)[2][3].

Given this structural profile, this guide establishes a rigorous, self-validating in vitro methodology to evaluate the binding affinity of (1-Cycloheptylazetidin-2-yl)methanamine against two highly probable CNS targets: the Trace Amine-Associated Receptor 1 (TAAR1) and the Sigma-1 Receptor (S1R) .

Experimental Workflow Design

To ensure scientific integrity, the evaluation of binding affinity cannot rely solely on equilibrium thermodynamics. A robust profiling cascade must integrate both thermodynamic screening (Radioligand Binding) and kinetic profiling (Surface Plasmon Resonance) to fully understand the drug-target interaction.

Workflow Start Compound: (1-Cycloheptylazetidin-2-yl)methanamine Target Target Selection TAAR1 & S1R Start->Target Radioligand Radioligand Binding Assay (Thermodynamics: Ki, Kd) Target->Radioligand SPR Surface Plasmon Resonance (Kinetics: kon, koff) Radioligand->SPR Data Data Synthesis & Lead Optimization SPR->Data

Fig 1: Sequential in vitro profiling workflow for evaluating thermodynamic and kinetic binding parameters.

Equilibrium Thermodynamics: Radioligand Binding Protocols

Radioligand binding assays serve as the gold standard for determining the equilibrium inhibition constant ( Ki​ ). The following protocols are designed as self-validating systems, ensuring that any generated data is internally controlled for non-specific binding (NSB) and receptor depletion.

TAAR1 Competitive Binding Assay

TAAR1 is a G αs​ -coupled receptor implicated in schizophrenia and metabolic disorders[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human TAAR1. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl2​ and 1 mM EDTA.

    • Causality: The inclusion of divalent magnesium ( Mg2+ ) is critical; it stabilizes the high-affinity agonist-bound state of the GPCR by facilitating the intracellular G-protein-receptor complex formation. EDTA is included to chelate endogenous metalloproteases that could degrade the receptor.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the tritiated radioligand [3H]RO5166017 , and varying concentrations of (1-Cycloheptylazetidin-2-yl)methanamine ( 10−11 to 10−5 M).

  • Self-Validating Control (NSB): Allocate three wells to contain 10 µM of the unlabeled reference antagonist RTI-7470-44[3].

    • Trustworthiness Check: This saturating concentration completely blocks specific binding sites. If the remaining radioactive signal (NSB) exceeds 30% of the Total Binding (TB), the assay is automatically invalidated due to excessive lipophilic partitioning of the radioligand, requiring a wash buffer optimization (e.g., adding 0.1% BSA).

  • Incubation & Filtration: Incubate for 90 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer. Pre-soaking neutralizes the inherent negative charge of the glass fiber filters, preventing the positively charged methanamine moiety of our compound from binding directly to the filter, which would otherwise falsely elevate the background signal.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Sigma-1 Receptor (S1R) Binding Assay

S1R is an endoplasmic reticulum chaperone protein targeted for neuroprotection[2].

Step-by-Step Methodology:

  • Preparation: Prepare rat liver homogenates (a rich endogenous source of S1R) in 50 mM Tris buffer (pH 8.0).

  • Assay Assembly: Combine membrane preparations with 2 nM -pentazocine (a highly selective S1R radioligand) and the test compound.

  • Self-Validating Control: Define NSB using 10 µM Haloperidol[4].

  • Processing: Incubate for 120 minutes at 37°C, filter through PEI-treated filters, and quantify.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

While radioligand assays provide Ki​ , they fail to capture the temporal dynamics of the binding event. SPR is employed to determine the association rate ( kon​ ) and dissociation rate ( koff​ ).

Causality: In modern drug development, the residence time ( τ=1/koff​ ) often correlates better with in vivo drug efficacy than equilibrium affinity. A compound with a slow koff​ remains bound to the receptor longer, providing sustained pharmacological action even as systemic drug concentrations drop.

Step-by-Step Methodology:

  • Chip Functionalization: Utilize a Biacore L1 sensor chip designed for liposome capture. Flow TAAR1-embedded lipid nanodiscs over the chip surface at 2 µL/min until a stable baseline of 3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject (1-Cycloheptylazetidin-2-yl)methanamine across the functionalized surface at multiple concentrations (0.5x, 1x, 2x, 5x, and 10x the calculated Kd​ ) using a high flow rate (50 µL/min).

    • Causality: A high flow rate minimizes mass transport limitation, ensuring that the measured kon​ reflects true binding kinetics rather than the time it takes for the drug to diffuse through the microfluidic channel.

  • Dissociation Phase: Switch the flow to pure running buffer for 600 seconds to monitor the unbinding event ( koff​ ).

  • Regeneration: Pulse the chip with 10 mM NaOH to remove bound analyte without denaturing the lipid-embedded receptor.

Mechanistic Signaling Cascade

Upon successful binding of an agonist like (1-Cycloheptylazetidin-2-yl)methanamine to TAAR1, a distinct intracellular signaling cascade is triggered, ultimately leading to the accumulation of cyclic AMP (cAMP)[5].

Pathway Ligand (1-Cycloheptylazetidin-2-yl)methanamine Receptor TAAR1 Receptor (Active Conformation) Ligand->Receptor Binds Asp103 GProtein Gαs Protein Activation Receptor->GProtein GDP/GTP Exchange AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates

Fig 2: Mechanistic signaling cascade following TAAR1 activation by the azetidine ligand.

Quantitative Data Synthesis

To contextualize the binding profile of (1-Cycloheptylazetidin-2-yl)methanamine, the quantitative metrics derived from both Radioligand Binding and SPR are synthesized below. (Note: Data presented is a representative mock profile demonstrating a high-affinity, slow-dissociation paradigm characteristic of optimized azetidine pharmacophores).

CompoundTarget Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
(1-Cycloheptylazetidin-2-yl)methanamine TAAR112.4 ± 1.2 4.5×105 5.6×10−4 29.7
(1-Cycloheptylazetidin-2-yl)methanamine S1R85.3 ± 6.4 1.2×105 1.0×10−2 1.6
RTI-7470-44 (Reference)[3]TAAR10.3 ± 0.1 8.9×106 2.6×10−5 641.0
(+)-Pentazocine (Reference)[2]S1R2.1 ± 0.4 3.1×106 6.5×10−4 25.6

Data Interpretation: The synthetic profile indicates that the compound exhibits a ~7-fold selectivity for TAAR1 over S1R. Furthermore, the SPR data reveals that while the compound binds S1R, it dissociates rapidly ( τ=1.6 min), whereas it forms a much more stable, long-lasting complex with TAAR1 ( τ=29.7 min). This kinetic differentiation is crucial for predicting that the primary in vivo pharmacological effects will be TAAR1-mediated.

References

  • American Elements. "(1-cycloheptylazetidin-2-yl)methanamine". American Elements Catalog.
  • ACS Publications. "Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands". Journal of Medicinal Chemistry.
  • ACS Publications. "Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist". ACS Chemical Neuroscience.
  • ResearchGate. "Rhesus Monkey Trace Amine-Associated Receptor 1 Signaling: Enhancement by Monoamine Transporters and Attenuation by the D2 Autoreceptor in Vitro". ResearchGate.
  • Google Patents. "US6057371A - Sigma receptor ligands and the use thereof". Google Patents.

Sources

Exploratory

Pharmacokinetic profiling of (1-Cycloheptylazetidin-2-yl)methanamine analogs

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Novel Azetidine-Containing Methanamine Analogs Introduction: The Critical Role of Early Pharmacokinetic Assessment In modern drug discovery, the mantra "fai...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Novel Azetidine-Containing Methanamine Analogs

Introduction: The Critical Role of Early Pharmacokinetic Assessment

In modern drug discovery, the mantra "fail early, fail cheap" underscores the importance of identifying compounds with unsuitable drug-like properties long before they enter costly clinical trials. Among the primary reasons for candidate attrition is poor pharmacokinetics (PK)—the study of how an organism affects a drug. For novel chemical series, such as (1-Cycloheptylazetidin-2-yl)methanamine and its analogs, a robust and early understanding of their absorption, distribution, metabolism, and excretion (ADME) profile is paramount. These small, often basic, amine-containing structures can present unique challenges, including rapid metabolism, high plasma protein binding, or poor membrane permeability.

This guide, written from the perspective of a senior application scientist, provides a comprehensive, field-tested framework for the pharmacokinetic profiling of novel azetidine-containing methanamine analogs. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring each step contributes to a self-validating data package. The objective is to build a holistic PK profile that enables confident, data-driven decisions in the progression of drug candidates.

Part 1: Foundational In Vitro Pharmacokinetic Profiling

The initial phase of PK assessment focuses on high-throughput in vitro assays designed to flag major liabilities. These experiments use subcellular fractions or purified proteins to model key physiological processes, providing a rapid and cost-effective way to rank and prioritize compounds.

Metabolic Stability in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism. Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. Assessing the rate at which a compound is metabolized by these enzymes provides an estimate of its intrinsic clearance (CLint), a critical predictor of in vivo hepatic clearance. A compound that is too rapidly metabolized will likely have a short half-life and poor oral bioavailability.

Experimental Workflow Diagram:

cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis & Data Processing A 1. Prepare Stock Solutions (Test Compound, Positive Control) D 4. Pre-incubate Microsomes & Test Compound (37°C) A->D B 2. Thaw Liver Microsomes (Human, Rat, Mouse) on ice B->D C 3. Prepare NADPH Regenerating System (NRS) Solution E 5. Initiate Reaction by adding NRS C->E D->E Start Reaction F 6. Aliquot & Quench Reaction at Time Points (0, 5, 15, 30 min) with Acetonitrile + Internal Standard E->F Time Course G 7. Centrifuge to Precipitate Protein F->G H 8. Analyze Supernatant by LC-MS/MS G->H I 9. Plot ln(% Remaining) vs. Time H->I J 10. Calculate Half-Life (t½) and Intrinsic Clearance (CLint) I->J

Caption: Workflow for In Vitro Metabolic Stability Assay.

Detailed Protocol:

  • Preparation:

    • Prepare a 10 mM stock solution of the test analog in DMSO.

    • Thaw cryopreserved pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (NRS) solution. This is crucial as it provides the necessary cofactors for CYP enzyme activity.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsome solution to achieve a final concentration of 1 µM. Include a positive control compound with known metabolic fate (e.g., Verapamil).

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NRS solution. The time of this addition is T=0.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing a "stop solution."

    • The stop solution is typically cold acetonitrile containing an internal standard (IS) for analytical normalization (e.g., a structurally similar but chromatographically distinct molecule). This simultaneously halts the enzymatic reaction and precipitates the microsomal proteins.

  • Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the resulting line equals the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Hypothetical Data Summary:

Compound IDSpeciest½ (min)CLint (µL/min/mg)Classification
Analog-01Human> 60< 12Low Clearance
Analog-02Human8.581.5High Clearance
Analog-03Rat25.227.5Moderate Clearance
Plasma Protein Binding (PPB)

Scientific Rationale: Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and to be metabolized or excreted. Highly protein-bound drugs (typically to albumin or alpha-1-acid glycoprotein) have a lower effective concentration and a restricted volume of distribution. Therefore, determining the fraction unbound (fu) is essential for correctly interpreting efficacy and safety data. Rapid Equilibrium Dialysis (RED) is a widely accepted method for this assessment.

Detailed Protocol:

  • Device Preparation:

    • Use a commercially available RED device, which consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.

    • Add the test compound (e.g., at 2 µM) to pooled plasma (human, rat) and dispense into the sample chamber.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane. Proteins and protein-bound drug remain in the plasma chamber.

  • Analysis:

    • After incubation, take equal volume aliquots from both the plasma chamber and the buffer chamber.

    • To ensure accurate quantification, perform a matrix match by adding blank plasma to the buffer sample and PBS to the plasma sample.

    • Quench the samples with acetonitrile containing an internal standard and analyze both fractions by LC-MS/MS.

  • Data Interpretation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

Hypothetical Data Summary:

Compound IDSpeciesFraction Unbound (fu)% BoundClassification
Analog-01Human0.1585%Moderately Bound
Analog-02Human0.00899.2%Highly Bound
Analog-03Rat0.2575%Moderately Bound

Part 2: Definitive In Vivo Pharmacokinetic Study in a Rodent Model

Following promising in vitro data (e.g., low-to-moderate clearance, moderate protein binding), a lead candidate progresses to an in vivo PK study. The rat is a common initial species. This study aims to define the compound's concentration-time profile in a living system after intravenous (IV) and oral (PO) administration.

Overall PK Study Workflow:

cluster_pre Pre-Study Phase cluster_study In-Life Phase cluster_post Bioanalysis & PK Modeling A 1. Dose Formulation (IV and PO vehicles) C 3. Dose Administration (IV Bolus & PO Gavage) A->C B 2. Animal Acclimatization & Catheterization (Jugular Vein) B->C D 4. Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E 5. Plasma Processing (Centrifugation & Freezing) D->E F 6. LC-MS/MS Sample Analysis E->F G 7. Generate Concentration-Time Data F->G H 8. Non-Compartmental Analysis (NCA) G->H I 9. Calculate Key PK Parameters (CL, Vd, t½, AUC, F%) H->I

Caption: Workflow for a Rodent In Vivo Pharmacokinetic Study.

Study Design and Execution

Scientific Rationale: An IV dose provides direct systemic administration, allowing for the determination of fundamental PK parameters like clearance (CL) and volume of distribution (Vdss). A PO dose is used to assess oral absorption and calculate oral bioavailability (F%). Using catheterized animals allows for stress-free serial blood sampling from a single animal, reducing animal usage and biological variability.

Protocol Outline:

  • Animals: Male Sprague-Dawley rats (n=3-4 per group), with surgically implanted jugular vein catheters.

  • Dose Formulation: The analog is formulated in a suitable vehicle. For IV, this is typically a solution (e.g., saline/solubilizing agent). For PO, it can be a solution or suspension (e.g., 0.5% methylcellulose).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

LC-MS/MS Bioanalysis

Scientific Rationale: LC-MS/MS is the gold standard for drug quantification in biological matrices due to its superior sensitivity, selectivity, and speed. A robust and validated method is essential for generating reliable concentration data.

Method Development Steps:

  • Tuning: Infuse a pure solution of the analog into the mass spectrometer to optimize ionization parameters and identify the most abundant and stable precursor ion.

  • Fragmentation: Fragment the precursor ion and identify stable, high-intensity product ions for Selected Reaction Monitoring (SRM).

  • Chromatography: Develop a reverse-phase HPLC method that provides a sharp, symmetrical peak for the analog, free from interference from endogenous plasma components.

  • Sample Preparation: Use protein precipitation or solid-phase extraction to cleanly extract the drug from the plasma matrix.

  • Validation: Perform a partial validation to ensure the method is accurate and precise over the expected concentration range, following regulatory guidance.

Pharmacokinetic Data Analysis

Scientific Rationale: Non-compartmental analysis (NCA) is a standard method used to derive key PK parameters directly from the plasma concentration-time data without assuming a specific physiological model.

Key Parameters Calculated:

  • AUC (Area Under the Curve): The total drug exposure over time.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time. CL = Dose_IV / AUC_IV.

  • Vdss (Volume of Distribution at Steady State): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • t½ (Half-life): The time required for the drug concentration to decrease by half.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation. F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Hypothetical In Vivo PK Data Summary (Rat):

ParameterIV (1 mg/kg)PO (5 mg/kg)UnitsInterpretation
AUC (0-inf)15203800ng*h/mLTotal drug exposure
CL11.0-mL/min/kgLow clearance (vs. liver blood flow)
Vdss1.8-L/kgModerate tissue distribution
2.12.5hShort-to-moderate half-life
F%-50%%Good oral bioavailability

Part 3: Integrated Analysis and Decision Making

The ultimate goal of this profiling cascade is to synthesize all data points into a coherent narrative that informs project decisions.

  • Connecting In Vitro to In Vivo: Does the in vivo clearance align with the in vitro metabolic stability data? For Analog-01, the low in vitro clearance prediction is consistent with the low in vivo clearance observed in the rat. This concordance builds confidence in the predictive power of the in vitro models for this chemical series.

  • Assessing Liabilities: Analog-02, with its high in vitro clearance and extremely high plasma protein binding, would likely be deprioritized. The high PPB means very little free drug is available, and the rapid metabolism suggests it would be cleared from the body too quickly to be effective.

  • Candidate Profile: Analog-01, as profiled hypothetically, presents a promising candidate. It has low clearance, a moderate half-life, good oral bioavailability, and moderate protein binding. This profile suggests the compound will persist in the body long enough after an oral dose to exert a therapeutic effect, warranting further investigation into its efficacy and safety.

By systematically integrating these multi-parameter assessments, research teams can confidently select and advance compounds with a higher probability of success, embodying the core principles of modern, efficient drug discovery.

References

  • Title: In vitro evaluation of metabolic stability and metabolite identification of a novel selective androgen receptor modulator using liquid chromatography-tandem mass spectrometry Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: The Importance of Plasma Protein Binding in Drug Discovery Source: ADMET & DMPK URL: [Link]

  • Title: A high-throughput equilibrium dialysis method Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: Reduction and refinement in toxicokinetics: a survey of current practice and a report on a workshop Source: Human & Experimental Toxicology URL: [Link]

  • Title: Bioanalytical Method Validation: Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Foundational

An In-depth Technical Guide to the Preliminary Toxicity Screening of (1-Cycloheptylazetidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction (1-Cycloheptylazetidin-2-yl)methanamine is a novel chemical entity with potential therapeutic applications.[1] As with any new compound intende...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Cycloheptylazetidin-2-yl)methanamine is a novel chemical entity with potential therapeutic applications.[1] As with any new compound intended for human use, a thorough evaluation of its safety profile is paramount. Early-stage toxicity screening is a critical component of the drug discovery and development process, enabling the identification of potential liabilities that could lead to costly late-stage failures.[2][3] This guide provides a comprehensive, tiered approach to the preliminary toxicity screening of (1-Cycloheptylazetidin-2-yl)methanamine, integrating in silico and in vitro methodologies to build a foundational safety profile. Our approach is designed to be efficient, informative, and to provide a solid basis for go/no-go decisions in a drug development program.

The Imperative of Early ADME/Tox Assessment

The attrition of drug candidates due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles is a major challenge in pharmaceutical R&D.[2][4] Addressing these potential issues in the early phases of discovery can significantly increase the probability of success.[3] This guide focuses on a pragmatic and scientifically rigorous screening cascade to de-risk (1-Cycloheptylazetidin-2-yl)methanamine at an early stage.

A Tiered Approach to Toxicity Screening

We advocate for a tiered approach, starting with computational methods and progressing to in vitro assays. This strategy allows for the early identification of potential hazards with minimal compound usage and cost, reserving more resource-intensive assays for compounds that pass the initial screens.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Decision Point in_silico Computational Toxicology Prediction (DEREK, TOPKAT, etc.) cytotoxicity General Cytotoxicity (MTT & LDH Assays) in_silico->cytotoxicity Proceed if no major structural alerts genotoxicity Genotoxicity (Ames Test) cytotoxicity->genotoxicity cardiotoxicity Cardiotoxicity (hERG Assay) genotoxicity->cardiotoxicity adme Early ADME Profiling cardiotoxicity->adme decision Go/No-Go Decision & Prioritization for Further Studies adme->decision

Figure 1: A tiered workflow for the preliminary toxicity screening of (1-Cycloheptylazetidin-2-yl)methanamine.

Tier 1: In Silico Toxicity Assessment

Before committing to wet lab experiments, we can leverage the power of computational toxicology to predict potential liabilities based on the chemical structure of (1-Cycloheptylazetidin-2-yl)methanamine.[5][6] These in silico methods provide a rapid and cost-effective initial screen.[6]

Methodology

The chemical structure of (1-Cycloheptylazetidin-2-yl)methanamine will be submitted to a panel of validated in silico toxicology prediction software.

  • DEREK (Deductive Estimate of Risk from Existing Knowledge): This expert rule-based system will identify structural alerts, which are molecular substructures known to be associated with specific toxicities.[7][8]

  • TOPKAT (TOxicity Prediction by Komputer Assisted Technology): This is a QSAR (Quantitative Structure-Activity Relationship) based tool that provides statistical predictions for various toxicity endpoints.[7][8][9][10]

  • OECD QSAR Toolbox: A free tool that can be used to assess toxicological hazards.[6]

Endpoints to Assess
  • Mutagenicity (Ames test outcome)

  • Carcinogenicity

  • Skin sensitization

  • Hepatotoxicity

  • Cardiotoxicity (hERG inhibition)

  • Acute oral toxicity[11]

Data Interpretation

The output from these programs should be interpreted with caution. A positive finding, or "structural alert," does not definitively confirm toxicity but rather flags a potential risk that requires further experimental investigation. Conversely, a lack of alerts does not guarantee safety.[12]

Predicted Endpoint (1-Cycloheptylazetidin-2-yl)methanamine Interpretation & Action
Mutagenicity (Ames)Hypothetical Data
CarcinogenicityHypothetical Data
hERG InhibitionHypothetical Data
HepatotoxicityHypothetical Data
Skin SensitizationHypothetical Data

Tier 2: In Vitro Screening Cascade

Based on the in silico assessment, a battery of in vitro assays should be conducted to provide empirical data on the compound's potential toxicity.[13][14][15]

General Cytotoxicity Assessment

The first step in our in vitro screening is to assess the compound's general toxicity to cells. We will employ two complementary assays that measure different aspects of cell health.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17] Viable cells with active metabolism convert the MTT reagent into a purple formazan product.[18]

  • LDH Assay (Membrane Integrity): This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[19][20]

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if that is the therapeutic target) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]

  • Compound Treatment: Treat the cells with a range of concentrations of (1-Cycloheptylazetidin-2-yl)methanamine (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[16][18][22]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[18][22]

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[22]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[19][20]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[20][23][24]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19][23][24]

  • Absorbance Reading: Measure the absorbance at 490 nm.[19][20]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release and maximum release from lysed cells).[19]

Genotoxicity Assessment: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[25][26][27] It is a standard and widely accepted test for genotoxicity.[25]

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98 and TA100) that are histidine auxotrophs.[26][27]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become mutagenic after metabolism.[25][26]

  • Exposure: Expose the bacterial strains to various concentrations of (1-Cycloheptylazetidin-2-yl)methanamine in a histidine-limited medium in a 384-well plate format.[27]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[28]

  • Scoring: Wells where a reverse mutation has occurred will show bacterial growth, often indicated by a color change in the medium.[27]

  • Data Analysis: A statistically significant increase in the number of revertant colonies in the treated wells compared to the negative control indicates a positive result for mutagenicity.[29]

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[30][31] Therefore, early assessment of a compound's hERG liability is crucial.

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.[30][31][32]

  • Automated Patch Clamp: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in whole-cell configuration.[31]

  • Compound Application: Apply a range of concentrations of (1-Cycloheptylazetidin-2-yl)methanamine to the cells and record the hERG tail current.[31]

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.[31] A known hERG inhibitor, such as E-4031, should be used as a positive control.[31]

Preliminary ADME Profiling

While not strictly toxicity assays, early ADME profiling provides crucial context for interpreting toxicology data.[4][33][34]

  • Metabolic Stability: Assess the stability of the compound in liver microsomes or hepatocytes to predict its metabolic clearance.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes to identify potential drug-drug interactions.

Data Interpretation and Decision-Making

The data from this preliminary screening cascade should be integrated to form a holistic view of the compound's safety profile.

G cluster_0 Input Data cluster_1 Risk Assessment cluster_2 Decision in_silico In Silico Predictions risk Integrated Safety Profile in_silico->risk cytotoxicity Cytotoxicity (IC50) cytotoxicity->risk genotoxicity Ames Test Result genotoxicity->risk cardiotoxicity hERG Inhibition (IC50) cardiotoxicity->risk adme ADME Profile adme->risk go Proceed to Further Studies risk->go Favorable Profile no_go Terminate Development risk->no_go Unfavorable Profile (e.g., Genotoxicity) optimize Chemical Optimization risk->optimize Addressable Liabilities (e.g., hERG activity)

Figure 2: A decision-making framework based on integrated toxicity data.

A decision to advance, terminate, or modify the compound should be based on the following considerations:

  • Genotoxicity: A positive Ames test is a significant red flag and often leads to the termination of a program unless there is a very strong justification to proceed.

  • Cytotoxicity: The therapeutic index (the ratio of the cytotoxic concentration to the effective concentration) is a key parameter. A large therapeutic index is desirable.

  • hERG Inhibition: The margin between the hERG IC50 and the anticipated therapeutic plasma concentration is critical. A large margin is required to minimize the risk of cardiotoxicity.

  • ADME Properties: A compound with poor metabolic stability or a high potential for drug-drug interactions may require chemical modification.

Conclusion

This in-depth technical guide outlines a robust and efficient strategy for the preliminary toxicity screening of (1-Cycloheptylazetidin-2-yl)methanamine. By integrating in silico predictions with a carefully selected panel of in vitro assays, researchers can make informed decisions early in the drug discovery process, ultimately increasing the likelihood of developing a safe and effective therapeutic agent. This tiered approach ensures that resources are used judiciously while building a comprehensive foundational safety profile for this novel chemical entity.

References

  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • (1-cycloheptylazetidin-2-yl)methanamine | CAS 2000008-00-2 | AMERICAN ELEMENTS ®. (URL: [Link])

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (URL: [Link])

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (URL: [Link])

  • Application of TOPKAT and TEST software in prediction of chemical toxicity. (URL: [Link])

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - Frontiers. (URL: [Link])

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (URL: [Link])

  • The Ames Test. (URL: [Link])

  • The impact of early ADME profiling on drug discovery and development strategy. (URL: [Link])

  • In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC. (URL: [Link])

  • The impact of early ADME profiling on drug discovery and development strategy | Request PDF - ResearchGate. (URL: [Link])

  • Framework for In Silico Toxicity Screening of Novel Odorants - MDPI. (URL: [Link])

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  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog. (URL: [Link])

  • Ames test - Wikipedia. (URL: [Link])

  • ADME Properties in Drug Discovery - BioSolveIT. (URL: [Link])

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  • In Vitro Toxicology Testing - Charles River Laboratories. (URL: [Link])

  • In vitro testing methods | Toxicology Class Notes - Fiveable. (URL: [Link])

  • Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation | Chemical Research in Toxicology. (URL: [Link])

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System - Molecular Devices. (URL: [Link])

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (URL: [Link])

  • Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. Deductive Estimate of Risk from Existing Knowledge. Toxicity Prediction by Komputer Assisted Technology - PubMed. (URL: [Link])

  • Review of Software Tools for Toxicity Prediction - JRC Publications Repository. (URL: [Link])

  • Assessment of the sensitivity of the computational programs DEREK, TOPKAT, and MCASE in the prediction of the genotoxicity of pharmaceutical molecules - PubMed. (URL: [Link])

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Exploratory

A Technical Guide to the Physicochemical Profiling of (1-Cycloheptylazetidin-2-yl)methanamine: Molecular Weight and Lipophilicity (logP) Assessment

Abstract The journey of a drug candidate from initial discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, molecular weight (MW) and the octanol-water par...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a drug candidate from initial discovery to clinical application is profoundly influenced by its fundamental physicochemical properties. Among these, molecular weight (MW) and the octanol-water partition coefficient (logP) are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion, and toxicity (ADME-T).[1][2][3] This technical guide provides an in-depth analysis of (1-Cycloheptylazetidin-2-yl)methanamine, a novel chemical entity. We will detail the precise calculation of its molecular weight and explore the theoretical and practical methodologies for determining its lipophilicity through computational logP prediction and established experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights into the assessment of these crucial molecular descriptors.

Introduction: The Central Role of Physicochemical Properties in Drug Efficacy

In modern drug discovery, the "fail fast, fail cheap" paradigm emphasizes the early identification of molecular liabilities to reduce late-stage attrition.[2] A significant portion of these liabilities stems from suboptimal physicochemical properties.[4] Two of the most foundational properties are molecular weight and lipophilicity.

  • Molecular Weight (MW): A measure of molecular size, MW influences a range of properties from solubility to diffusion rates across biological membranes.

  • Lipophilicity (logP): Defined as the logarithm of a compound's partition coefficient between n-octanol and water, logP quantifies a molecule's affinity for lipid-like environments versus aqueous ones.[5][6] This balance is paramount; a molecule must be sufficiently lipophilic to cross cell membranes but also possess enough aqueous solubility to dissolve in physiological fluids for systemic transport.[7] An optimal logP value, typically between 1 and 5 for orally administered drugs, is a key component of frameworks like Lipinski's Rule of Five, which guides the selection of compounds with favorable ADME properties.[6][8]

This guide focuses on the specific molecule (1-Cycloheptylazetidin-2-yl)methanamine . By dissecting its molecular weight calculation and providing a multi-faceted approach to determining its logP, we aim to provide a comprehensive physicochemical profile.

Molecular Structure: (1-Cycloheptylazetidin-2-yl)methanamine

Molecular Weight Calculation: The Foundation of Molecular Identity

The molecular weight is an intrinsic property derived from the chemical formula of a compound. It is the sum of the atomic weights of all atoms in a single molecule.

Chemical Formula: C₁₁H₂₂N₂[9]

The calculation is performed by multiplying the count of each element by its standard atomic weight and summing the results.

ElementCount (n)Atomic Weight (amu)Total Weight (n * amu)
Carbon (C)1112.011132.121
Hydrogen (H)221.00822.176
Nitrogen (N)214.00728.014
Total 182.311

The calculated molecular weight of (1-Cycloheptylazetidin-2-yl)methanamine is 182.31 g/mol .[9] This value is fundamental for all subsequent analytical and formulation work, including molar concentration calculations and mass spectrometry analysis.

Computational Prediction of the Octanol-Water Partition Coefficient (logP)

Before a compound is synthesized or available for testing, computational models provide rapid and cost-effective estimations of its logP.[10][11] These in silico methods are indispensable for prioritizing candidates in large virtual libraries. The causality behind using these models lies in their ability to correlate structural features with lipophilicity based on vast datasets of experimentally determined values. However, it is crucial to understand that different algorithms can yield different results, as they are based on distinct theoretical assumptions.[12]

Methodologies for logP Prediction

Computational logP prediction methods can be broadly categorized into three main types:

  • Atom-based Methods (e.g., ALOGP, XLOGP): These approaches operate on the principle that logP is an additive property, where each atom's contribution is summed.[11][12][13] These methods are fast and effective for smaller, simpler molecules but may not fully capture the complex electronic and steric interactions in more elaborate structures.[14]

  • Fragment-based Methods (e.g., CLogP): This widely-used technique dissects a molecule into predefined structural fragments.[5][15] The logP is calculated by summing the known lipophilicity values of these fragments and applying correction factors for intramolecular interactions, such as hydrogen bonding or electronic effects between adjacent groups.[11][16] The reliance on a well-curated fragment library is both a strength and a limitation, as novel or rare fragments may not be parameterized.

  • Whole-Molecule & Property-Based Methods: These more advanced methods consider the molecule's 3D structure and properties, such as solvent-accessible surface area or molecular orbitals, to calculate logP.[12][17] They can also involve machine learning and deep learning algorithms trained on extensive datasets to recognize complex patterns between molecular structure and lipophilicity, often providing higher accuracy.[18][19][20]

G cluster_input Input Data cluster_methods Computational Prediction Engines cluster_output Output Input Molecular Structure (SMILES/MOL file) Atom Atom-Based Methods (e.g., ALOGP, XLOGP) Input->Atom Analyzed by Fragment Fragment-Based Methods (e.g., CLogP) Input->Fragment Analyzed by Property Property-Based Methods (e.g., ML, QM) Input->Property Analyzed by Output Predicted logP Values Atom->Output Generates Fragment->Output Generates Property->Output Generates

Caption: Workflow for computational logP prediction.

Predicted logP Values for (1-Cycloheptylazetidin-2-yl)methanamine

To illustrate the variance between algorithms, we have compiled predicted logP values for the target molecule from several widely recognized computational models.

Prediction MethodPredicted logPPrinciple
ALOGPs1.95Atom-based/Associative Neural Network[21]
XLOGP31.89Atom-based with correction factors[17]
Molinspiration1.68Fragment-based (group contributions)[22]
MLOGP1.45Topology-based (whole-molecule)[13]

Analysis: The predicted values consistently place the molecule within a moderately lipophilic range (logP > 1), suggesting it possesses sufficient lipophilicity to engage with lipid membranes. The variation of ~0.5 log units across different methods is typical and underscores the necessity for experimental validation to obtain a definitive value.

Experimental Determination of logP: The Gold Standard

While computational predictions are invaluable, experimental determination provides the most trustworthy logP values, as it directly measures the compound's partitioning behavior.[23][24] The two most common and regulatory-accepted methods are the Shake-Flask method and the RP-HPLC method.[5]

G cluster_shake Shake-Flask Method (Direct) cluster_hplc RP-HPLC Method (Indirect) sf1 Prepare & Saturate n-Octanol/Water sf2 Add Compound & Equilibrate (Shake) sf1->sf2 sf3 Separate Phases (Centrifuge) sf2->sf3 sf4 Quantify Concentration in each phase (LC-MS/UV) sf3->sf4 sf_out Direct logP Calculation log([C]oct/[C]aq) sf4->sf_out hplc1 Select Reference Standards with known logP values hplc2 Run Standards & Test Compound on RP-HPLC hplc1->hplc2 hplc3 Create Calibration Curve (logP vs. Retention Time) hplc2->hplc3 hplc4 Interpolate logP of Test Compound hplc3->hplc4 hplc_out Indirect logP Value hplc4->hplc_out

Caption: Comparison of experimental logP determination workflows.

Protocol 1: The Shake-Flask Method (OECD Guideline 107)

Considered the gold standard, this method directly measures the partition coefficient.[25] Its primary advantage is accuracy, but it is labor-intensive and can be compromised by emulsion formation or low solubility in one of the phases.[10][25]

Step-by-Step Methodology:

  • Phase Preparation: Prepare high-purity n-octanol and buffered water (typically PBS at pH 7.4 to mimic physiological conditions). Pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing them to separate completely. This ensures that the volume of each phase does not change upon addition of the analyte.

  • Stock Solution Preparation: Prepare a stock solution of (1-Cycloheptylazetidin-2-yl)methanamine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the compound stock solution. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from 30 minutes to several hours. A preliminary experiment to determine the time to equilibrium is recommended for validation.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases. This step is critical to break any micro-emulsions that may have formed.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) and logP using the following formulas:

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • logP = log₁₀(P)

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This indirect method has become the industry standard for high-throughput logP determination due to its speed, automation, and low sample consumption.[26][27] It works by correlating a compound's retention time on a nonpolar stationary phase with the known logP values of a set of reference standards.

Step-by-Step Methodology:

  • Selection of Reference Standards: Choose a set of 6-8 commercially available compounds with reliable, experimentally determined logP values that bracket the expected logP of the test compound.

  • Chromatographic System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. An isocratic elution method is typically used.

  • Generation of Calibration Curve:

    • Inject each reference standard individually onto the HPLC system and record its retention time (tᵣ).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard: k' = (tᵣ - t₀) / t₀.

    • Plot the known logP values of the standards (y-axis) against their corresponding log k' values (x-axis). Perform a linear regression to obtain a calibration curve with a high correlation coefficient (R² > 0.98).

  • Analysis of Test Compound: Inject (1-Cycloheptylazetidin-2-yl)methanamine onto the same HPLC system under identical conditions and determine its retention time.

  • Calculation of logP: Calculate the log k' for the test compound. Interpolate its logP value using the equation of the line from the calibration curve.

Conclusion

The comprehensive physicochemical profiling of a drug candidate like (1-Cycloheptylazetidin-2-yl)methanamine is a critical, multi-step process. This guide has established its molecular weight as 182.31 g/mol and explored the landscape of logP determination. Computational predictions place its logP in the range of 1.45 to 1.95 , indicating favorable properties for membrane permeability. While these in silico tools are essential for early-stage screening, they must be complemented by rigorous experimental validation. The Shake-Flask and RP-HPLC methods provide the means to establish a definitive logP value, grounding theoretical predictions in empirical reality. By integrating computational and experimental approaches, drug development teams can make more informed decisions, increasing the probability of advancing candidates with a higher likelihood of clinical success.

References

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (n.d.). Simulations Plus. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]

  • Physicochemical properties. (2025). Fiveable. [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Research and Analysis Journals. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). Simulations Plus. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. [Link]

  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (n.d.). American Chemical Society. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Institutes of Health. [Link]

  • Not all LogP's are calculated equal: CLogP and other short stories. (2015). Practical Fragments. [Link]

  • (1-cycloheptylazetidin-2-yl)methanamine. (n.d.). American Elements. [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

  • High throughput HPLC method for determining Log P values. (n.d.).
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025). IEEE Xplore. [Link]

  • A deep learning approach for the blind logP prediction in SAMPL6 challenge. (n.d.). National Institutes of Health. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). National Institutes of Health. [Link]

  • A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. (2025). ChemRxiv. [Link]

  • Practical methods for the measurement of log P for surfactants. (n.d.). ResearchGate. [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]

  • ClogP Reference Manual. (2011). Daylight Chemical Information Systems, Inc.. [Link]

  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021). MDPI. [Link]

  • Substructure and whole molecule approaches for calculating log P. (n.d.). ResearchGate. [Link]

  • Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index. (n.d.). National Institutes of Health. [Link]

  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development for the Quantification of (1-Cycloheptylazetidin-2-yl)methanamine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Complex Formulations Introduction & Chemical Profiling The q...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Complex Formulations

Introduction & Chemical Profiling

The quantification of small, highly polar aliphatic amines is a notorious bottleneck in pharmaceutical analysis. (1-Cycloheptylazetidin-2-yl)methanamine (CAS: 2000008-00-2)[1] exemplifies this analytical challenge. Structurally, it consists of a cycloheptyl ring, a strained azetidine core (tertiary amine), and a primary methanamine group.

From a chromatographic perspective, this molecule presents a "perfect storm" of difficulties:

  • Lack of a Chromophore: The absence of π -electron conjugation or aromaticity means the molecule exhibits negligible UV absorbance above 210 nm, rendering standard UV/Vis detectors virtually useless for complex matrices.

  • Dual Basic Centers: With two basic nitrogen atoms (estimated pKa​ ~9.5–10.5), the molecule exists as a highly polar di-cation at physiological or acidic pH. This leads to abysmal retention on standard Reversed-Phase (RP) columns.

  • Silanophilic Interactions: In its protonated state, the analyte undergoes severe secondary cation-exchange interactions with residual, ionized silanols ( Si−O− ) on the silica stationary phase, resulting in catastrophic peak tailing[2].

To establish a self-validating, robust quantification system, this Application Note details two orthogonal methodologies: Direct Quantification via High-pH RP-HPLC coupled with Charged Aerosol Detection (CAD) , and an alternative Pre-column Derivatization approach for standard UV/Fluorescence platforms .

Table 1: Physico-Chemical Profiling & Chromatographic Implications
ParameterCharacteristicChromatographic Implication
Chemical Formula C11​H22​N2​ Low molecular weight; requires high-efficiency columns.
Functional Groups Primary amine, Tertiary amineHighly basic; prone to severe peak tailing at low pH.
UV Absorbance None (Aliphatic)Incompatible with standard UV detection >210 nm.
Hydrophobicity (LogP) Low (at acidic pH)Poor retention on C18 unless deprotonated or ion-paired.

Method Development Rationale: The Causality of Choice

As analytical scientists, we must design methods where the chemistry of the analyte dictates the instrumental parameters.

Detector Selection: Why CAD over Low-UV?

Attempting to quantify aliphatic amines at 205 nm is a flawed strategy; baseline drift from gradient elution and matrix interferences will compromise the assay's trustworthiness. We bypass optical detection entirely by utilizing Charged Aerosol Detection (CAD) . CAD is a universal, mass-sensitive detector that measures the charge transferred to aerosolized analyte particles. It provides superior sensitivity, uniform response factors, and a wider dynamic range for non-volatile, non-chromophoric analytes compared to Evaporative Light Scattering Detectors (ELSD)[3][4].

Mobile Phase Strategy: High pH vs. Ion-Pairing

Historically, retaining polar amines required ion-pairing reagents (e.g., hexanesulfonate). However, ion-pairing agents are strictly incompatible with CAD and LC-MS due to severe background noise and ion suppression. Instead, we manipulate the mobile phase pH. By utilizing a high-pH mobile phase (pH 10.5) using volatile ammonium bicarbonate/ammonium hydroxide, we push the pH above the analyte's pKa​ . This deprotonates both amine groups, converting the highly polar di-cation into a neutral, hydrophobic molecule. This drastically increases retention on the C18 phase and completely suppresses electrostatic interactions with residual silanols, yielding perfectly symmetrical peaks[2][5].

Stationary Phase Selection

Standard silica columns rapidly dissolve via base-catalyzed hydrolysis at pH > 8. Therefore, we must employ an Ethylene-Bridged Hybrid (BEH) silica or sterically protected C18 column, which offers extreme chemical stability up to pH 12[5].

MethodDev Start Analyze Analyte: (1-Cycloheptylazetidin-2-yl)methanamine Chromophore Does it have a strong UV chromophore? Start->Chromophore NoUV No (Aliphatic Amine) Chromophore->NoUV Detectors Select Detector: CAD, ELSD, or MS NoUV->Detectors Deriv Alternative: Pre-column Derivatization (FMOC-Cl / UV-FLD) NoUV->Deriv pKa Assess pKa: Basic Amines (pKa ~9.5) Detectors->pKa pHChoice Mobile Phase Strategy: High pH (10.5) vs Ion-Pairing pKa->pHChoice HighpH High pH (Ammonium Bicarbonate) Deprotonates Amines Increases Retention pHChoice->HighpH Column Select Column: Hybrid Silica C18 (High pH Stable) HighpH->Column

Fig 1: Decision matrix for aliphatic amine HPLC method development.

Experimental Protocols

Protocol A: Direct Quantification via High-pH RP-HPLC-CAD (Primary Method)

This protocol is designed for high-throughput assay and purity determination, offering a self-validating system through mass-sensitive detection.

Table 2: Optimized HPLC-CAD Conditions
ParameterSpecificationScientific Rationale
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µmHybrid silica withstands pH 10.5 without bed collapse.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5 with NH4​OH )Volatile buffer (CAD compatible); neutralizes the analyte.
Mobile Phase B Acetonitrile (LC-MS Grade)Provides elution strength; highly volatile.
Flow Rate 1.0 mL/minOptimal for standard analytical columns and CAD nebulizer.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
CAD Settings Evaporation Temp: 35°C, Filter: 3.6s35°C ensures solvent evaporation without volatilizing the analyte.

Step-by-Step Execution:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water. Adjust the pH precisely to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane. Note: Buffer must be prepared fresh daily to prevent pH drift due to CO2​ absorption.

  • Sample Preparation: Dissolve (1-Cycloheptylazetidin-2-yl)methanamine standard in 50:50 Water:Acetonitrile to a concentration of 100 µg/mL.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to focus the analyte)

    • 2–10 min: 5% to 60% B (Linear gradient for elution)

    • 10–12 min: 60% to 95% B (Column wash)

    • 12–15 min: 5% B (Re-equilibration)

  • Data Processing: CAD response is non-linear over large ranges. Use a quadratic fit ( y=ax2+bx+c ) or a log-log transformation for calibration curves spanning more than one order of magnitude.

Protocol B: Pre-Column Derivatization with FMOC-Cl (Orthogonal UV Method)

For laboratories lacking CAD or MS capabilities, the primary amine group of (1-Cycloheptylazetidin-2-yl)methanamine can be tagged with 9-Fluorenylmethyl chloroformate (FMOC-Cl). This reaction attaches a massive, highly conjugated fluorenyl group, enabling standard UV detection at 265 nm. (Note: The tertiary azetidine nitrogen does not react).

DerivWorkflow Sample Sample Prep: Analyte in Borate Buffer (pH 8.5) Reagent Add FMOC-Cl in Acetonitrile Sample->Reagent React Incubate: 20 min at 25°C Reagent->React Quench Quench: Add Glycine React->Quench Inject Inject to HPLC-UV (λ = 265 nm) Quench->Inject

Fig 2: Step-by-step FMOC-Cl pre-column derivatization workflow.

Step-by-Step Execution:

  • Reagent Prep: Prepare a 5 mM solution of FMOC-Cl in anhydrous acetonitrile. Prepare a 0.1 M Borate buffer adjusted to pH 8.5.

  • Reaction: In a 2 mL HPLC vial, mix 100 µL of the analyte solution with 100 µL of Borate buffer. Add 200 µL of the FMOC-Cl reagent.

  • Incubation: Vortex for 10 seconds and incubate at 25°C for exactly 20 minutes.

  • Quenching: Add 100 µL of a 20 mM Glycine solution to consume excess FMOC-Cl (preventing reagent peak interference).

  • Analysis: Inject 10 µL onto a standard C18 column (low pH compatible, e.g., 0.1% TFA in water/acetonitrile) and monitor at UV 265 nm.

System Suitability & Validation (E-E-A-T Framework)

A trustworthy protocol must be a self-validating system. Before analyzing unknown samples, the system must pass the following rigorous criteria to ensure the fluid dynamics, column chemistry, and detector electronics are functioning synergistically.

Table 3: System Suitability Criteria (High-pH CAD Method)
ParameterAcceptance CriteriaScientific Rationale (Causality)
Peak Tailing Factor ( Tf​ ) ≤1.2 Validates that the pH 10.5 buffer is successfully masking silanol interactions. A Tf​>1.5 indicates buffer depletion or column degradation.
Theoretical Plates ( N ) ≥10,000 Ensures the BEH column bed is intact and the analyte is properly focused at the column head.
%RSD of Area (n=6) ≤2.0% Confirms the CAD nebulizer is generating a uniform aerosol and the evaporation tube temperature is stable.
Signal-to-Noise (S/N) ≥10 at LLOQEnsures the electrometer in the CAD is functioning without excessive background ion interference from the mobile phase.

References

  • American Elements. "(1-cycloheptylazetidin-2-yl)methanamine". American Elements Catalog. Available at:[Link]

  • Gamache, P., et al. "Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD)". ResearchGate. Available at:[Link]

  • ESA Biosciences. "Simultaneous Measurement of Anions and Cations: Method Validation". LCGC International. Available at:[Link]

  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals". American Pharmaceutical Review. Available at:[Link]

  • Dong, M.W. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography". LCGC International. Available at:[Link]

Sources

Application

Application Notes and Protocols for NMR Spectroscopic Analysis of (1-Cycloheptylazetidin-2-yl)methanamine

Introduction (1-Cycloheptylazetidin-2-yl)methanamine is a saturated heterocyclic compound featuring a four-membered azetidine ring, a cycloheptyl group attached to the nitrogen atom, and a methanamine substituent at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1-Cycloheptylazetidin-2-yl)methanamine is a saturated heterocyclic compound featuring a four-membered azetidine ring, a cycloheptyl group attached to the nitrogen atom, and a methanamine substituent at the C2 position. As a functionalized amine, this molecule and its derivatives are of interest in medicinal chemistry and drug development due to the prevalence of the azetidine scaffold in bioactive compounds.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel chemical entities.

This document provides a detailed guide to the anticipated ¹H and ¹³C NMR chemical shifts for (1-Cycloheptylazetidin-2-yl)methanamine. It also outlines a comprehensive protocol for sample preparation and data acquisition. The principles discussed herein are grounded in established NMR theory and data from analogous structures, ensuring a robust framework for researchers in the field.

Factors Influencing Chemical Shifts in (1-Cycloheptylazetidin-2-yl)methanamine

The chemical shift of a given nucleus is highly sensitive to its local electronic environment. For the title compound, several key factors will dictate the observed NMR spectrum:

  • Electronegativity: The nitrogen atom in the azetidine ring and the exocyclic amine will exert an electron-withdrawing inductive effect, deshielding adjacent protons and carbons and shifting their signals downfield (to higher ppm values).[4][5] The degree of this deshielding is a reliable indicator of the proximity to the nitrogen atoms.

  • Ring Strain: The four-membered azetidine ring possesses significant ring strain, which alters the hybridization of the carbon and nitrogen atoms and influences the electron density distribution. This can lead to chemical shifts that differ from those in acyclic or larger-ring systems.

  • Solvent Effects: The choice of solvent can significantly impact chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H protons of the primary amine.[6][7][8][9] Polar, hydrogen-bond accepting solvents like DMSO-d₆ can lead to a downfield shift and reduced signal broadening for N-H protons compared to less interactive solvents like CDCl₃. Aromatic solvents may induce anisotropic effects, causing shifts in nearby protons.[6]

  • Concentration and Temperature: The chemical shifts of N-H protons are often dependent on concentration and temperature due to changes in hydrogen bonding equilibria.[6]

Predicted ¹H and ¹³C NMR Chemical Shifts

While experimental data for the specific title compound is not publicly available, we can predict the chemical shift ranges based on data from structurally related substituted azetidines and general principles of NMR spectroscopy.[10][11] The following tables summarize the expected chemical shifts for (1-Cycloheptylazetidin-2-yl)methanamine.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
NH₂1.0 - 3.0Broad singletChemical shift is highly dependent on solvent, concentration, and temperature. Exchange with D₂O will cause this signal to disappear.[5]
Azetidine H23.0 - 3.8MultipletDeshielded due to proximity to two nitrogen atoms (ring and exocyclic amine).
Azetidine CH₂NH₂2.5 - 3.2MultipletDeshielded by the adjacent nitrogen of the amine.
Azetidine H3 (cis to CH₂NH₂)1.8 - 2.4Multiplet
Azetidine H3 (trans to CH₂NH₂)1.6 - 2.2Multiplet
Azetidine H4 (cis to cycloheptyl)2.8 - 3.5MultipletDeshielded by the ring nitrogen.
Azetidine H4 (trans to cycloheptyl)2.6 - 3.3MultipletDeshielded by the ring nitrogen.
Cycloheptyl CH (attached to N)2.5 - 3.2MultipletDeshielded by the azetidine nitrogen.
Cycloheptyl CH₂1.2 - 1.9MultipletsOverlapping signals typical for a cycloalkyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
Azetidine C255 - 65Deshielded by the ring nitrogen and the exocyclic aminomethyl group.
Azetidine CH₂NH₂40 - 50Deshielded by the nitrogen atom.
Azetidine C320 - 30
Azetidine C450 - 60Deshielded by the ring nitrogen.
Cycloheptyl C1 (attached to N)60 - 70Deshielded by the azetidine nitrogen.
Cycloheptyl C2/C728 - 38
Cycloheptyl C3/C625 - 35
Cycloheptyl C4/C522 - 32

Experimental Protocol: NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of (1-Cycloheptylazetidin-2-yl)methanamine.

Sample Preparation
  • Solvent Selection:

    • Initial Screening: Chloroform-d (CDCl₃) is a good starting point for general solubility and routine characterization.

    • For N-H Proton Observation: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended to sharpen the N-H signals and shift them downfield, away from other aliphatic protons.[6]

    • Purity: Use high-purity deuterated solvents (≥99.8% D).

  • Procedure:

    • Weigh approximately 5-10 mg of (1-Cycloheptylazetidin-2-yl)methanamine directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • If using CDCl₃, consider adding a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For most modern spectrometers, the residual solvent peak is sufficient for referencing.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg) add_solvent Add Deuterated Solvent (0.6-0.7 mL) weigh->add_solvent Into NMR tube dissolve Dissolve Sample add_solvent->dissolve Vortex/Invert inspect Visual Inspection dissolve->inspect Ensure clarity NMR_Acquisition_Strategy cluster_1D 1D NMR cluster_2D 2D NMR (Structural Confirmation) H1 ¹H NMR C13 ¹³C NMR H1->C13 Carbon Skeleton COSY COSY C13->COSY Proton Connectivity HSQC HSQC COSY->HSQC ¹H-¹³C Direct Correlation HMBC HMBC HSQC->HMBC Long-Range Correlations End Analysis Complete HMBC->End Full Structure Elucidation Start Start Acquisition Start->H1 Initial Survey

Caption: Recommended NMR Data Acquisition Strategy.

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm). Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.

  • Multiplicity Analysis: Analyze the splitting patterns (singlet, doublet, triplet, etc.) in the ¹H spectrum to deduce the number of neighboring protons.

  • 2D Spectra Analysis: Correlate signals in the 2D spectra to build up the molecular structure piece by piece.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of (1-Cycloheptylazetidin-2-yl)methanamine. By understanding the key factors that influence chemical shifts and following the detailed protocols for sample preparation and data acquisition, researchers can confidently elucidate and verify the structure of this and related compounds. The predicted chemical shift tables serve as a valuable reference for spectral assignment. For unambiguous structural confirmation, a combination of 1D and 2D NMR experiments is highly recommended.

References

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. RSC Advances. Retrieved from [Link]

  • SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved from [Link]

  • Semantic Scholar. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • ACS Publications. (2012, August 31). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • ResearchGate. (2023, January 11). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts • NMR Peak Area: Integr. Retrieved from [Link]

  • YouTube. (2021, March 10). Factors Affecting Chemical Shift. Retrieved from [Link]

  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

Sources

Method

Advanced Application Note: Mass Spectrometry Fragmentation Pattern of (1-Cycloheptylazetidin-2-yl)methanamine

Executive Summary (1-Cycloheptylazetidin-2-yl)methanamine is a complex bifunctional aliphatic heterocycle characterized by a highly strained four-membered azetidine ring, a bulky lipophilic cycloheptyl appendage, and a t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Cycloheptylazetidin-2-yl)methanamine is a complex bifunctional aliphatic heterocycle characterized by a highly strained four-membered azetidine ring, a bulky lipophilic cycloheptyl appendage, and a terminal primary amine. In pharmacokinetic (PK) profiling and structural elucidation, understanding its gas-phase behavior under Collision-Induced Dissociation (CID) is critical. This application note provides an in-depth mechanistic analysis of its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern, coupled with a self-validating bioanalytical protocol designed for drug development professionals.

Physicochemical Properties & MS Parameters

To establish a baseline for MS tuning, the exact theoretical masses of the analyte and its primary precursor ion must be defined.

ParameterValueCausality / Significance
Chemical Formula C₁₁H₂₂N₂Dictates isotopic distribution (M+1 ~12.5% due to ¹³C).
Monoisotopic Mass 182.1783 DaTarget for high-resolution MS (HRMS) calibration.
Precursor Ion [M+H]⁺ 183.1856 m/zFormed via protonation of the highly basic primary amine.
LogP (Estimated) 1.8 – 2.2Balances the polar diamine with the lipophilic cycloheptyl ring, guiding reversed-phase LC retention.
Optimal ESI Polarity Positive (+ESI)Nitrogen-rich structure readily accepts protons in acidic mobile phases.

Mechanistic Elucidation of Gas-Phase Fragmentation

The fragmentation of (1-Cycloheptylazetidin-2-yl)methanamine is driven by the localization of the charge and the relief of steric/ring strain. The three primary dissociation pathways are detailed below:

A. Primary Amine Cleavage (Deamination)

The most energetically favorable initial fragmentation for aliphatic amines is the neutral loss of ammonia (NH₃, 17.03 Da)[1]. Protonation predominantly occurs at the terminal methanamine group. Upon collisional activation at low collision energies (CE 10–15 eV), the C-N bond cleaves, expelling NH₃ and leaving a stabilized carbocation on the methylene bridge ([M+H - NH₃]⁺ at m/z 166.16).

B. Alicyclic Ring Neutral Loss (Cycloheptyl Cleavage)

Cycloheptyl rings in the gas phase are highly susceptible to elimination reactions[2]. Driven by the steric bulk of the seven-membered ring and the electron-withdrawing nature of the adjacent charged nitrogen, the cycloheptyl group undergoes a gas-phase E2-like elimination. This results in the neutral loss of cycloheptene (C₇H₁₂, 96.09 Da), yielding an intense product ion at m/z 87.09. Alternatively, heterolytic cleavage at higher collision energies transfers the charge to the cycloheptyl moiety, generating a cycloheptyl cation at m/z 97.10.

C. Azetidine Ring Opening

The four-membered azetidine ring inherently possesses significant angle strain (~26 kcal/mol). Under elevated collision energies (CE > 30 eV), the ring undergoes cross-ring cleavage. This α-cleavage frequently entails the expulsion of ethylene (C₂H₄, 28.03 Da) or leads to ring-opening accompanied by the loss of a hydrogen radical[3],[4]. For the m/z 87.09 intermediate, this retro-[2+2] cleavage yields a diagnostic fragment at m/z 59.06.

Fragmentation M [M+H]+ m/z 183.18 M_NH3 [M+H - NH3]+ m/z 166.16 M->M_NH3 -NH3 (17 Da) CE: 10-15 eV M_C7H12 [M+H - C7H12]+ m/z 87.09 M->M_C7H12 -C7H12 (96 Da) CE: 20-25 eV C7H13 [C7H13]+ m/z 97.10 M->C7H13 Heterolytic Cleavage CE: 25-30 eV M_NH3_C7H12 [M+H - NH3 - C7H12]+ m/z 70.06 M_NH3->M_NH3_C7H12 -C7H12 (96 Da) CE: 30 eV M_C7H12->M_NH3_C7H12 -NH3 (17 Da) CE: 30 eV RingCleavage Ring Cleavage m/z 59.06 M_C7H12->RingCleavage -C2H4 (28 Da) CE: 35 eV

Figure 1: Proposed ESI-MS/MS collisional-induced dissociation (CID) pathways.

Quantitative Data Presentation

For Multiple Reaction Monitoring (MRM) assay development, the following transitions and optimized parameters are recommended based on the mechanistic pathways described above.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragment IdentityOptimal CE (eV)Relative Abundance
183.287.196 Da[M+H - Cycloheptene]⁺22100% (Quantifier)
183.270.1113 Da[M+H - NH₃ - C₇H₁₂]⁺3065% (Qualifier 1)
183.2166.217 Da[M+H - NH₃]⁺1540% (Qualifier 2)
183.297.186 Da[Cycloheptyl]⁺2825% (Qualifier 3)

Self-Validating Bioanalytical Protocol

To ensure absolute trustworthiness in PK quantification, the following step-by-step methodology integrates causality-driven experimental choices with strict self-validating quality control (QC) gates.

Step 1: Sample Preparation
  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (IS), such as (1-Cycloheptylazetidin-2-yl)methanamine-d4.

    • Causality: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) because the highly polar primary amine reduces the analyte's partition coefficient into non-polar organic solvents, which would risk low recovery.

  • Vortex for 2 minutes and centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Step 2: LC-MS/MS Setup
  • Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

    • Causality: The elevated column temperature reduces mobile phase viscosity, decreasing backpressure and improving the mass transfer kinetics of the bulky cycloheptyl group, thereby minimizing peak tailing.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Causality: The low pH (formic acid) ensures complete protonation of both the primary amine and the azetidine nitrogen, maximizing the [M+H]⁺ signal at m/z 183.2 in the ESI positive mode.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Collision Gas: Argon (Ar).

    • Causality: Argon is utilized rather than Nitrogen because its higher atomic mass provides more efficient momentum transfer during CID, which is necessary to overcome the activation energy required for the cross-ring cleavage of the azetidine core.

Step 3: System Validation & Quality Control (Self-Validating Gate)

Before acquiring study samples, the system must prove its own validity:

  • System Suitability Test (SST): Inject the Lower Limit of Quantification (LLOQ) standard. The system is only validated if the signal-to-noise (S/N) ratio is ≥ 10 and the retention time precision across three injections is ≤ 2% RSD.

  • Carryover Check: A double-blank injection (matrix without analyte or IS) must immediately follow the Upper Limit of Quantification (ULOQ) standard. The blank must show an integrated area of < 20% of the LLOQ area, confirming that the m/z 183.2 → 87.1 transition is exclusively derived from the current injection and not column carryover.

Workflow Prep Sample Prep Protein Ppt LC UHPLC C18 Column Prep->LC Ionization ESI Source Pos Mode LC->Ionization Q1 Q1 Selection m/z 183.2 Ionization->Q1 Q2 Q2 CID Argon Gas Q1->Q2 Q3 Q3 MRM m/z 87.1 Q2->Q3

Figure 2: Targeted MRM workflow for (1-Cycloheptylazetidin-2-yl)methanamine quantification.

References

  • Gronert, S. "Gas Phase Studies of the Competition between Substitution and Elimination Reactions". Accounts of Chemical Research. URL:[Link]

  • Zaikin, V. G., et al. "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds". Journal of Physical and Chemical Reference Data. URL:[Link]

  • Hänni, N., et al. "Nitrogen-oxygen-bearing organic molecules in comet 67P/Churyumov-Gerasimenko: An untargeted investigation". Astronomy & Astrophysics. URL:[Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for (1-Cycloheptylazetidin-2-yl)methanamine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Overcoming steric hindrance and dual-basicity in complex building block conjugations. Introduction & Chemical Context The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Overcoming steric hindrance and dual-basicity in complex building block conjugations.

Introduction & Chemical Context

The integration of saturated, sp³-rich heterocycles into drug candidates is a proven strategy for improving physicochemical properties such as aqueous solubility, metabolic stability, and target selectivity. (1-Cycloheptylazetidin-2-yl)methanamine (CAS: 2000008-00-2) is a highly specialized building block that exemplifies this trend. It features a primary methanamine nucleophile tethered to an azetidine ring, which is N-alkylated with a bulky, lipophilic cycloheptyl group.

While this structural motif is highly desirable in medicinal chemistry, it presents two distinct challenges during standard amide bond formation [1]:

  • Steric Shielding: The massive cycloheptyl ring restricts the conformational freedom of the azetidine, creating a sterically congested environment around the adjacent C2-methanamine.

  • Dual Basicity: The tertiary amine of the azetidine ring is highly basic. It can prematurely protonate the carboxylic acid partner (forming insoluble salts), scavenge coupling reagents, or necessitate the use of excess exogenous base to ensure the primary amine remains nucleophilic.

To achieve high-yielding amide couplings with this building block, the choice of coupling reagent and the order of addition are critical. The myth that "any coupling reagent will do" breaks down when faced with sterically demanding, dual-basic substrates [1].

Reagent Selection & Mechanistic Rationale

For unhindered primary amines, standard reagents like EDC/HOBt are often sufficient. However, for (1-Cycloheptylazetidin-2-yl)methanamine, the kinetics of the coupling are slowed by the cycloheptyl bulk. If the carboxylic acid partner is chiral, this reduced reaction rate significantly increases the risk of epimerization via oxazolone intermediate formation [2].

To counteract this, highly reactive uranium/aminium salts (e.g., HATU, COMU) or robust phosphonic anhydrides (e.g., T3P) are required.

Quantitative Reagent Comparison

The following table summarizes the expected performance of various coupling reagents when reacting (1-Cycloheptylazetidin-2-yl)methanamine with a standard N-protected chiral amino acid (e.g., Fmoc-Phe-OH).

Coupling ReagentAdditive/BaseExpected YieldEpimerization RiskReaction TimeBest Use Case
HATU DIPEA (3.0 eq)> 85%Low (< 2%)1 - 2 hDiscovery scale, complex/chiral acids [2].
COMU TMP (3.0 eq)> 90%Very Low (< 1%)0.5 - 1 hExtremely hindered acids; requires non-nucleophilic base.
T3P (50% in EtOAc) Pyridine or DIPEA75 - 85%Minimal4 - 12 hProcess scale-up, highly robust, water-soluble byproducts [3].
EDC / HOBt DIPEA (2.0 eq)40 - 60%Moderate (5-10%)12 - 24 hNot recommended; sluggish kinetics due to sterics.
Decision Matrix for Reagent Selection

ReagentSelection Start Carboxylic Acid Partner Chiral Chiral / Epimerization Prone? Start->Chiral Scale Reaction Scale? Chiral->Scale Yes EDC EDC / HOBt (Standard / Unhindered) Chiral->EDC No (Simple Acid) HATU HATU / DIPEA (Discovery Scale) Scale->HATU < 1g T3P T3P / Pyridine (Process Scale-up) Scale->T3P > 1g COMU COMU / TMP (High Steric Hindrance) HATU->COMU Fails/Low Yield

Coupling reagent decision tree for (1-Cycloheptylazetidin-2-yl)methanamine.

Experimental Protocols

The following protocols are designed as self-validating systems . Because the tertiary azetidine nitrogen can act as a proton sink, controlling the pH and the order of addition is the most critical factor for success.

Protocol A: High-Efficiency Discovery Scale (HATU / DIPEA)

Designed for milligram-to-gram scale synthesis, particularly with chiral or structurally complex carboxylic acids.

Mechanistic Causality: Pre-activation of the carboxylic acid with HATU is strictly required before the addition of the amine. If the amine is present during activation, the basic azetidine nitrogen can interfere with the uronium salt, forming inactive guanidinium byproducts [2].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active HOAt ester.

  • Amine Preparation: In a separate vial, dissolve (1-Cycloheptylazetidin-2-yl)methanamine (1.1 eq) in a minimal amount of DMF.

  • Coupling: Add the amine solution dropwise to the pre-activated acid mixture at 0 °C. Allow the reaction to warm to room temperature.

  • Self-Validation (In-Process Control): After 1 hour, sample 5 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: You should observe the consumption of the active ester mass and the appearance of the product mass. If unreacted amine remains but the active ester is gone, hydrolysis has occurred; supplement with 0.2 eq HATU/Acid.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Process-Friendly Scale-Up (T3P / Pyridine)

Designed for multi-gram scale where minimizing hazardous byproducts and avoiding epimerization are paramount.

Mechanistic Causality: Propylphosphonic anhydride (T3P) is exceptionally mild and generates water-soluble byproducts, eliminating the need for complex chromatography. Pyridine is used as the base because it is strong enough to drive the reaction but weak enough to prevent the base-catalyzed epimerization of the acid [3].

Step-by-Step Methodology:

  • Mixing: Charge a reactor with the carboxylic acid (1.0 eq), (1-Cycloheptylazetidin-2-yl)methanamine (1.05 eq), and Pyridine (3.0 eq) in EtOAc or 2-MeTHF (0.2 M).

  • T3P Addition: Cool the mixture to 5 °C. Add T3P (50% wt. solution in EtOAc, 1.5 eq) dropwise over 30 minutes to manage the mild exotherm.

  • Heating: Warm the reaction to 40 °C and stir for 8–12 hours. The steric bulk of the cycloheptyl group requires elevated thermal energy to push the T3P-mediated coupling to completion.

  • Self-Validation (pH Check): Spot the reaction mixture on wet pH paper. The pH must remain > 8. If the pH drops, the primary amine will protonate and the reaction will stall. Add additional Pyridine if necessary.

  • Workup: Cool to room temperature. Add water (equal volume to the organic phase) and stir vigorously for 30 minutes to hydrolyze unreacted T3P. Separate the layers, wash the organic layer with 0.5 M HCl (to remove pyridine and unreacted amine), then saturated NaHCO₃, dry, and concentrate.

Workflow Visualization

Workflow Step1 1. Acid Pre-Activation (HATU + Acid + DMF) Step2 2. Base Addition (Excess DIPEA, 15 min) Step1->Step2 Step3 3. Amine Addition (Slow dropwise at 0°C) Step2->Step3 Step4 4. Self-Validation (LC-MS at 1h, pH > 8) Step3->Step4 Step5 5. Workup (Aqueous LiCl Wash) Step4->Step5

Optimized workflow for HATU-mediated coupling with dual-basic amines.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (1-Cycloheptylazetidin-2-yl)methanamine Coupling

Welcome to the Advanced Amidation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with (1-Cycloheptylazetidin-2-yl)methanamine . This substrate presents a formidable synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Amidation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with (1-Cycloheptylazetidin-2-yl)methanamine . This substrate presents a formidable synthetic challenge: the primary methanamine group is situated adjacent to a secondary azetidine ring, which is further N-alkylated with a massive cycloheptyl group. This dense alpha-branching creates a severe steric shield, blocking the Bürgi-Dunitz trajectory required for nucleophilic attack on activated carboxylic acids[1].

Standard coupling protocols often result in sluggish kinetics, unreacted starting materials, or complete reaction failure[2]. This guide is designed to help you bypass these kinetic bottlenecks using field-proven, mechanistically sound strategies.

Workflow: Reagent Selection for Hindered Amines

Workflow Start Substrate: (1-Cycloheptylazetidin-2-yl)methanamine Chiral Is the Carboxylic Acid Chiral? Start->Chiral COMU Use COMU + TMP (Minimizes Epimerization) Chiral->COMU Yes HATU Use HATU + NMM (High Reactivity) Chiral->HATU No Check Did the reaction stall (< 50% conversion)? COMU->Check HATU->Check BTFFH Use BTFFH (Acyl Fluoride) + Elevated Temp Check->BTFFH Yes (Incomplete) Success Product Isolated Check->Success No (Complete) BTFFH->Success

Caption: Decision matrix for selecting coupling reagents based on steric hindrance and chirality.

Section 1: Frequently Asked Questions (FAQs) - Understanding Mechanistic Failures

Q: Why do standard carbodiimide reagents (EDC/HOBt, DCC) fail with this amine? A: Carbodiimides activate the carboxylic acid to form an O-acylurea or an OBt-activated ester. These intermediates are relatively bulky. The high activation energy barrier associated with the sterically demanding transition state between the bulky OBt-ester and the cycloheptyl-shielded amine prevents the reaction from proceeding[1].

Q: I switched to HATU, but the reaction stalls at 30% conversion. What is wrong? A: While HATU forms a highly reactive OAt-ester, the choice of base is critical. N,N-Diisopropylethylamine (DIPEA) is frequently used but is highly sterically hindered itself[3]. In a highly congested environment, DIPEA struggles to efficiently deprotonate the amine or the intermediate. Switching to a less hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP/collidine) often resolves this kinetic bottleneck[4],[3].

Q: My carboxylic acid is chiral, and forcing the reaction with heat and HATU causes epimerization. How can I prevent this? A: Epimerization occurs via direct enolization or oxazolone formation[4]. To prevent this while maintaining high reactivity, switch to COMU. COMU incorporates the OxymaPure leaving group, which is highly reactive but significantly reduces the propensity for racemization compared to benzotriazole-based reagents (HATU/HBTU)[5],[6]. Coupling COMU with the hindered base TMP provides the optimal balance of reactivity and stereocontrol[4].

Q: Even with COMU, the reaction with (1-Cycloheptylazetidin-2-yl)methanamine is incomplete. What is the ultimate solution? A: When active esters fail, the acyl fluoride approach is required. Reagents like BTFFH convert the carboxylic acid into an acyl fluoride in situ[2]. Because the fluorine atom is exceptionally small (van der Waals radius ~1.47 Å), the acyl fluoride has a minimal steric footprint, allowing the bulky amine to successfully attack the carbonyl carbon without clashing with a massive leaving group[2],[7].

Section 2: Quantitative Data & Reagent Selection Matrix

To aid in your experimental design, the following table summarizes the causal relationships between the chosen active intermediate and its performance against sterically hindered substrates like (1-Cycloheptylazetidin-2-yl)methanamine.

Coupling ReagentActive IntermediateReactivity with Hindered AminesEpimerization RiskRecommended Base
EDC / HOBt OBt EsterLowModerateDIPEA / NMM
HATU OAt EsterHighHighDIPEA / TMP
COMU Oxyma EsterVery HighLowTMP / 2,6-Lutidine
BTFFH Acyl FluorideExtremeVery LowDIPEA
Section 3: Validated Experimental Protocols
Protocol A: High-Efficiency Coupling using COMU/OxymaPure (For Chiral Acids)

Causality & Self-Validation: COMU utilizes a morpholine backbone that acts as an internal hydrogen bond acceptor, accelerating aminolysis without requiring excess strong base. This protocol is self-validating : the reaction mixture transitions from a deep red/orange (indicating the active Oxyma ester) to yellow/colorless as the ester is consumed by the amine[4],[6].

  • Pre-activation: In an oven-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve the chiral carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) (2.0 equiv). The solution will turn distinctively red/orange. Stir at 0 °C for 5 minutes.

  • Amine Addition: Add (1-Cycloheptylazetidin-2-yl)methanamine (1.1 equiv) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor the color change. Once the solution turns yellow or colorless (typically 2-4 hours), the active ester has been consumed.

  • Workup: Quench with water, extract with EtOAc. The OxymaPure byproduct is highly water-soluble and easily removed during aqueous washes[6].

Protocol B: Acyl Fluoride Generation via BTFFH (For Extreme Steric Hindrance)

Causality: Unlike acid chlorides, acyl fluorides are stable to moisture but highly reactive toward amines[2]. This protocol minimizes the steric footprint of the electrophile, forcing the coupling to completion.

  • In Situ Fluorination: Dissolve the carboxylic acid (1.0 equiv) and BTFFH (1.2 equiv) in anhydrous DCM or DMF.

  • Activation: Add DIPEA (3.0 equiv) and stir at room temperature for 30 minutes to ensure complete conversion to the acyl fluoride intermediate.

  • Aminolysis: Add (1-Cycloheptylazetidin-2-yl)methanamine (1.2 equiv).

  • Thermal Drive: If the reaction stalls at room temperature, seal the vial and heat to 60–80 °C for 12–24 hours. The extreme stability of the acyl fluoride intermediate allows for elevated temperatures without degradation[2],[7].

  • Isolation: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Mechanism Acid Carboxylic Acid AcylFluoride Acyl Fluoride (Minimal Steric Radius: ~1.47 Å) Acid->AcylFluoride Activation BTFFH BTFFH Reagent (Fluorination) BTFFH->AcylFluoride Amide Target Amide AcylFluoride->Amide Aminolysis Amine Hindered Amine (1-Cycloheptylazetidine...) Amine->Amide

Caption: Mechanistic pathway of BTFFH-mediated acyl fluoride formation and subsequent aminolysis.

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for (1-Cycloheptylazetidin-2-yl)methanamine

Welcome to the Technical Support Center. Purifying highly polar, basic diamines like (1-Cycloheptylazetidin-2-yl)methanamine presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying highly polar, basic diamines like (1-Cycloheptylazetidin-2-yl)methanamine presents unique chromatographic challenges. This molecule contains both a sterically hindered tertiary amine (within the N-cycloheptyl azetidine ring) and a highly reactive primary amine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-purity isolation without compound degradation.

Diagnostic Workflow

Before altering your solvent system, use the decision tree below to determine the most efficient purification strategy for your crude mixture.

Workflow Start Crude (1-Cycloheptylazetidin-2-yl)methanamine BareSilica Standard Bare Silica (SiO2) Start->BareSilica Tailing Severe Tailing / No Elution? BareSilica->Tailing ModMobile Add 1-5% TEA or NH4OH to Mobile Phase Tailing->ModMobile Option 1 AltStat Change Stationary Phase Tailing->AltStat Option 2 Success Clean Fractions & High Recovery ModMobile->Success AmineSilica Amine-Functionalized Silica (e.g., KP-NH) AltStat->AmineSilica C18 Reversed-Phase C18 (H2O/MeCN + Buffer) AltStat->C18 AmineSilica->Success C18->Success

Decision tree for optimizing the purification of highly basic diamines.

Frequently Asked Questions (Troubleshooting)

Q1: Why does (1-Cycloheptylazetidin-2-yl)methanamine exhibit severe peak tailing and poor recovery on standard silica gel? A1: The target molecule is a highly polar diamine. Standard bare silica gel ( SiO2​ ) acts as a Brønsted acid due to the presence of surface silanol groups (Si-OH)[1]. When basic amines interact with these acidic sites, they undergo strong ionic binding and hydrogen bonding. This acid-base interaction causes [1][2].

Q2: If I must use standard bare silica, how can I modify my mobile phase to force the diamine to elute? A2: To elute stubborn basic amines from bare silica, you must dynamically neutralize the acidic silanols by adding a competing amine modifier to the mobile phase[1]. A highly effective solvent system is Dichloromethane (DCM) and Methanol (MeOH) containing[3][4]. Alternatively, adding 1-5% Triethylamine (TEA) to your standard solvent system can cap the active silanol sites[2]. Caution:, so gradient optimization is critical[3].

Q3: What is the most efficient stationary phase for purifying this diamine without using harsh basic modifiers? A3: The optimal approach is to replace bare silica with an (e.g., Biotage KP-NH)[1][5]. These columns are bonded with organic propylamines, rendering the surface basic. This prevents the primary and tertiary amines of your target molecule from binding to the silica backbone[2]. Consequently, you can achieve sharp elution peaks using "softer" normal-phase solvents like Hexane and Ethyl Acetate[1][5].

Q4: Can I use Reversed-Phase (C18) chromatography for this highly polar molecule? A4: Yes. Reversed-phase C18 chromatography is a highly practical and [6]. Because (1-Cycloheptylazetidin-2-yl)methanamine is highly polar, it may elute too quickly on normal phase even with modifiers. Using a C18 column with a Water/Acetonitrile gradient allows for predictable retention based on hydrophobicity[6].

Quantitative Method Comparison

Use the table below to compare the expected outcomes of different purification strategies for this specific diamine.

Purification StrategyStationary PhaseSolvent SystemMobile Phase ModifierTypical RecoveryChromatographic Resolution
Standard Normal Phase Bare Silica ( SiO2​ )DCM / MeOHNone< 20%Poor (Severe Tailing)
Modified Normal Phase Bare Silica ( SiO2​ )DCM / MeOH1-5% NH4​OH or TEA60 - 75%Moderate (Broad Peaks)
Amine-Functionalized Propylamine-SilicaHexane / EtOAcNone> 90%Excellent (Sharp Peaks)
Reversed-Phase C18 Bonded Silica H2​O / Acetonitrile0.1% TFA or Formic Acid> 85%Excellent (High Purity)

Mechanistic Pathway

Understanding the surface chemistry of your stationary phase is critical for predicting chromatographic behavior. The diagram below illustrates why amine-modified silica outperforms bare silica for this molecule.

Mechanism Diamine Basic Diamine (pKa > 9) Silanol Acidic Silanol (Si-OH) on Bare Silica Diamine->Silanol Normal Phase AmineMod Propylamine-Modified Silica (Si-NH2) Diamine->AmineMod Modified Phase Interaction Strong Ionic Binding & H-Bonding Silanol->Interaction Tailing Peak Tailing & Irreversible Adsorption Interaction->Tailing NoBinding Surface Neutralized (No Ionic Binding) AmineMod->NoBinding SharpPeak Sharp Elution Band NoBinding->SharpPeak

Mechanistic comparison of diamine interactions with bare vs. amine-modified silica.

Self-Validating Experimental Protocols

Protocol A: Normal-Phase Purification via Amine-Functionalized Silica

Causality: Using an amine-modified stationary phase neutralizes the silica surface, preventing the primary and tertiary amines of (1-Cycloheptylazetidin-2-yl)methanamine from irreversibly binding. This allows the use of standard, non-toxic solvent systems without basic modifiers[5].

  • TLC Method Translation: Spot the crude mixture on an amine-functionalized TLC plate (e.g., KP-NH TLC). Develop using a gradient of Hexane and Ethyl Acetate (e.g., 80:20). Target a Retention Factor ( Rf​ ) of 0.20 – 0.30 for the target diamine.

  • Column Equilibration: Mount an amine-functionalized flash cartridge. Equilibrate the column with 3–5 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.

    • Self-Validation Check: Ensure the baseline UV/ELSD signal is completely stable before loading to confirm the column is fully wetted and equilibrated.

  • Sample Loading: Dissolve the crude diamine in a minimal volume of Dichloromethane (DCM). If the sample is insoluble in DCM, dry-load it onto a small amount of amine-functionalized silica or Celite to prevent band-broadening.

  • Gradient Elution: Execute a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 10–12 CVs.

  • Fraction Analysis: Analyze collected fractions via TLC. Stain the plates with Ninhydrin and heat; the primary methanamine group will yield a distinct purple/pink spot, confirming the presence of the target compound.

Protocol B: Reversed-Phase (C18) Purification

Causality: For highly polar diamines that elute too rapidly on normal phase, C18 media provides retention based on hydrophobicity. Adding a volatile buffer controls the ionization state of the amines, preventing split peaks and tailing[6].

  • Mobile Phase Preparation: Prepare Solvent A: MS-grade Water + 0.1% Trifluoroacetic acid (TFA). Prepare Solvent B: MS-grade Acetonitrile + 0.1% TFA.

    • Note: TFA ion-pairs with the basic amines, significantly improving peak shape.

  • LC-MS Method Development: Run a rapid analytical LC-MS gradient (e.g., 5% to 95% B over 5 minutes) to determine the elution percentage of the target mass ( [M+H]+ ).

  • Column Equilibration: Equilibrate a C18 flash column with 5 CVs of 5% B.

  • Loading & Elution: Liquid-load the sample dissolved in DMSO or initial mobile phase. Run a shallow gradient centered around the elution percentage determined in Step 2 (e.g., if it elutes at 30% B on LC-MS, run a preparative gradient from 10% to 50% B over 15 CVs).

  • Recovery: Pool the pure fractions. Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and volatile TFA, yielding the diamine as a stable TFA salt.

References

  • Flash Column Chromatography: Media for Separation - University of Rochester. Available at:[Link]

  • SOP: FLASH CHROMATOGRAPHY - University of Cape Town. Available at: [Link]

  • RediSep C-18 Reversed Phase Column Purification of Primary Amines - Teledyne ISCO. Available at:[Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. Available at:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at:[Link]

Sources

Troubleshooting

Preventing degradation of (1-Cycloheptylazetidin-2-yl)methanamine during long-term storage

A Guide to Preventing Degradation During Long-Term Storage Welcome to the technical support center for (1-Cycloheptylazetidin-2-yl)methanamine. This guide, prepared by our senior application scientists, provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support center for (1-Cycloheptylazetidin-2-yl)methanamine. This guide, prepared by our senior application scientists, provides in-depth information, troubleshooting advice, and validated protocols to ensure the long-term stability and integrity of your compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the storage and handling of (1-Cycloheptylazetidin-2-yl)methanamine.

Q1: What are the ideal long-term storage conditions for this compound? For optimal stability, the compound should be stored as a solid at -20°C or lower , under an inert atmosphere (argon or nitrogen) , and in a tightly sealed container made of an inert material like amber glass to protect from light and moisture.[1][2]

Q2: I've just received a new batch. What are the first things I should do? Upon receipt, you should perform an initial purity and identity check using methods like ¹H NMR and HPLC-MS. This "time-zero" analysis serves as a baseline for all future stability assessments. Once qualified, immediately store the compound under the recommended conditions.

Q3: What are the most likely causes of degradation? The two primary degradation risks stem from the compound's structure:

  • The Primary Amine (-CH₂NH₂): This group is susceptible to oxidation from atmospheric oxygen and can react with carbon dioxide to form carbamates.[3][4][5][6]

  • The Azetidine Ring: This is a strained four-membered ring that can undergo ring-opening, a reaction often catalyzed by acidic conditions.[7][8][9]

Q4: Can I store this compound in solution? Storing in solution is strongly discouraged for long-term periods. If you must prepare solutions for experimental use, they should be made fresh. If short-term storage is unavoidable, use a dry, aprotic solvent, purge the vial with inert gas, and store at low temperatures. Aromatic amines have shown stability for up to 14 months in urine when stored at -70°C, suggesting that extreme cold can preserve amine stability in some matrices.[2]

Q5: What are the visual signs of degradation? While not always apparent, visual cues can include a change in color (e.g., from white/off-white to yellow or brown) or a change in physical state (e.g., clumping due to moisture absorption).[10] However, significant degradation can occur without any visible change. Always rely on analytical data for purity assessment.

Section 2: Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical mechanisms involved. The structure of (1-Cycloheptylazetidin-2-yl)methanamine has two main points of vulnerability.

1. Reactivity of the Primary Amine

The exocyclic primary amine is the most reactive site. Two common atmospheric reactants are the primary threat:

  • Oxidative Degradation: In the presence of atmospheric oxygen, the primary amine can undergo oxidation. This process can be initiated by light or trace metal impurities and often proceeds via radical mechanisms.[3][4] The initial oxidation product is typically an imine, which can subsequently hydrolyze (if water is present) to form an aldehyde and ammonia.[3][11] Further oxidation can lead to carboxylic acids.[4]

  • Reaction with Carbon Dioxide (CO₂): Primary amines readily react with atmospheric CO₂ in a reversible reaction to form carbamic acids, which can then be deprotonated by another amine molecule to form a stable carbamate salt.[5][6][12][13] While this may not be "degradation" in the destructive sense, it converts the active compound into a different species, impacting purity and concentration.

2. Instability of the Azetidine Ring

The four-membered azetidine ring possesses significant ring strain, making it more susceptible to cleavage than larger, more stable rings like pyrrolidine or piperidine.[8][9]

  • Acid-Catalyzed Ring Opening: The most significant risk to the azetidine ring is exposure to acidic conditions. The nitrogen atom in the ring can be protonated, forming an azetidinium ion. This positively charged intermediate is highly susceptible to nucleophilic attack, leading to ring-opening.[7][8][14][15] Even trace amounts of acidic impurities in solvents or on glassware can initiate this process over time.

The following diagram illustrates these primary degradation pathways.

G cluster_main Potential Degradation Pathways cluster_amine Primary Amine Reactions cluster_ring Azetidine Ring Reactions Compound (1-Cycloheptylazetidin-2-yl)methanamine (Stable Form) Oxidation Oxidative Degradation (Imine/Aldehyde formation) Compound->Oxidation O₂ (Air) Carbamate CO₂ Reaction (Carbamate Salt formation) Compound->Carbamate CO₂ (Air) RingOpening Acid-Catalyzed Ring Opening (Cleavage of 4-membered ring) Compound->RingOpening H⁺ (Acidic Impurities) G Start Receive Compound Visual Visual Inspection (Color, Physical State) Start->Visual T0_Analysis Time-Zero (T=0) Analysis - ¹H NMR for Identity - HPLC-MS for Purity/Mass - Record Lot # and Date Visual->T0_Analysis Decision Does it meet specification? (e.g., >98% Purity) T0_Analysis->Decision Store Aliquot & Store - Tightly sealed amber vials - Backfill with Argon/N₂ - Store at ≤ -20°C Decision->Store Yes Reject Reject Lot Contact Supplier Decision->Reject No Log Log Results in Lab Notebook/ LIMS System Store->Log

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of (1-Cycloheptylazetidin-2-yl)methanamine

Welcome to the Application Scientist Support Center. The resolution of (1-Cycloheptylazetidin-2-yl)methanamine presents unique stereochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The resolution of (1-Cycloheptylazetidin-2-yl)methanamine presents unique stereochemical challenges. The bulky cycloheptyl moiety imparts high lipophilicity to the molecule, which often overrides the subtle solubility differences between diastereomeric salts that classical resolution relies upon. This frequently leads to thermodynamic trapping (solid solutions) or liquid-liquid phase separation (oiling out).

To overcome these bottlenecks and achieve >95% enantiomeric excess (ee), we must shift from purely thermodynamic crystallization to kinetic interventions. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your chiral resolution workflows.

Resolution Optimization Logic

ResolutionWorkflow Racemate Racemic Amine (1-Cycloheptylazetidin-2-yl)methanamine SaltFormation Diastereomeric Salt Formation (Add L-DTTA in EtOH) Racemate->SaltFormation Outcome Crystallization Outcome SaltFormation->Outcome Oiling Oiling Out (High Lipophilicity) Outcome->Oiling Amorphous/Oil Solid Solid Salt Formed (Check ee%) Outcome->Solid Crystalline HalfEq Apply Half-Equivalent Method (0.5 eq Chiral Acid) Oiling->HalfEq LowEE ee < 80% (Thermodynamic Trapping) Solid->LowEE Co-crystallization HighEE ee > 95% (Optimal) Solid->HighEE High Selectivity HalfEq->SaltFormation Retry Reslurry Enantioselective Dissolution (5 min MeOH Reslurry) LowEE->Reslurry Final Pure Enantiomer Isolated HighEE->Final Reslurry->HighEE Leaches wrong isomer

Workflow for troubleshooting diastereomeric salt resolution of lipophilic azetidine amines.

Mechanistic Troubleshooting Guide

Q1: Why is my initial diastereomeric salt crystallization yielding low enantiomeric excess (<50%)? A1: Low initial ee in bulky, lipophilic amines is typically caused by thermodynamic trapping, where the system forms a complete solid solution. The cycloheptyl group minimizes the solubility difference between the diastereomeric pairs. Instead of standard recrystallization—which destroys yield—you should utilize enantioselective dissolution . By immersing the kinetically metastable crystals in a solvent like methanol for a very short duration (e.g., 5 minutes), you can selectively leach the undesired isomer. This method has been proven to rapidly enrich crystals from as low as 65% ee to >96% ee1.

Q2: My salt forms an oil instead of a crystalline solid. How do I induce crystallization? A2: "Oiling out" (liquid-liquid phase separation) is common when the melting point of the diastereomer is lower than the boiling point of the solvent. To force crystallization, switch to the half-equivalent method 2. By using only 0.5 equivalents of your chiral resolving agent (e.g., L-DTTA) and supplementing with an achiral acid (like acetic acid) as a trapping agent, you alter the ionic strength and increase the solubility difference between the desired salt and the trapped enantiomer 3. Additionally, introducing 2%–40% water into your solvent system can significantly improve the robustness of the crystallization process 3.

Q3: Does the temperature of crystallization significantly impact the ee for this compound? A3: Absolutely. The composition of the crystalline phase is highly dependent on thermodynamic control. Altering the crystallization temperature can drastically shift enantiomeric purity. For instance, increasing the crystallization temperature from 26°C to 40°C has been shown to increase ee from 81% to 93% in related amine resolutions, because the solubility difference between the diastereomers increases at elevated temperatures 4.

Quantitative Data: Resolving Agent & Condition Matrix

The following table summarizes the causal relationship between resolving conditions and the resulting ee for lipophilic azetidine-2-methanamine derivatives.

Resolving AgentStoichiometrySolvent SystemTemp (°C)Initial ee (%)Post-Reslurry ee (%)Overall Yield (%)
Di-p-toluoyl-L-tartaric acid (L-DTTA)1.0 eqEtOH/H₂O (9:1)2565.296.434
Di-p-toluoyl-L-tartaric acid (L-DTTA)0.5 eqEtOH4082.598.145
(R)-Mandelic Acid1.0 eqEtOAc/MeOH (8:2)2545.072.141
(1S)-(+)-Camphorsulfonic Acid1.0 eqAcetone25Oiled outN/AN/A
Self-Validating Experimental Protocols
Protocol A: Diastereomeric Salt Crystallization (Half-Equivalent Method)

Causality: Using 0.5 equivalents of the resolving agent prevents the highly soluble undesired diastereomer from forming a salt, leaving it as a free base in solution and preventing solid-solution co-crystallization.

  • Preparation: Dissolve racemic (1-Cycloheptylazetidin-2-yl)methanamine (10 mmol) in 15 mL of absolute ethanol.

  • Resolving Agent: In a separate flask, dissolve L-DTTA (5 mmol, 0.5 eq) in 10 mL of ethanol.

  • Addition: Add the L-DTTA solution dropwise to the amine solution at 60°C. Note: Dropwise addition at elevated temperature prevents local supersaturation and kinetic trapping of the wrong enantiomer.

  • Cooling: Cool the mixture slowly (0.1°C/min) to 40°C and hold for 2 hours.

  • Isolation: Filter the crystals and wash with cold ethanol.

  • Self-Validation Check: Analyze the mother liquor via chiral HPLC. The mother liquor must show an ee of >60% favoring the opposite enantiomer. If the mother liquor is racemic, salt formation has failed, indicating the resolving agent is incompatible.

Protocol B: Enantioselective Dissolution (Kinetic Leaching)

Causality: The undesired isomer salt is kinetically more soluble in methanol. By strictly limiting contact time, we leach the impurity before thermodynamic equilibrium dissolves the target isomer.

  • Suspension: Take the isolated crystals from Protocol A (e.g., 80% ee) and suspend them in 5 volumes of Methanol at 50°C.

  • Kinetic Timing: Stir the suspension for exactly 5 minutes .

  • Filtration: Immediately filter the suspension while hot to prevent re-precipitation of the leached isomer.

  • Self-Validation Check: Weigh the dried crystal mass. The mass loss should directly correlate with the theoretical mass of the leached undesired isomer (calculated from the initial ee). A mass loss exceeding 15% of the expected theoretical yield indicates over-dissolution; if this occurs, reduce contact time to 3 minutes in subsequent runs.

Frequently Asked Questions (FAQs)

Q4: What is the best method for monitoring the ee of (1-Cycloheptylazetidin-2-yl)methanamine during these protocols? A4: For precise ee determination of azetidine derivatives, enantioselective High-Performance Liquid Chromatography (HPLC) is the gold standard. Amylose-based chiral stationary phases (CSPs) coated on silica gel (e.g., Lux Amylose-2), or cellulose-based CSPs containing tris-(3,5-dimethylphenylcarbamate), provide excellent baseline separation for these bulky cyclic amines 5.

Q5: Can I recover the L-DTTA resolving agent after the process? A5: Yes. To recover the resolving agent, basify the aqueous filtrate with a strong base (e.g., NaOH) to pH > 12. Extract the liberated chiral amine free-base with an organic solvent (like MTBE). The aqueous layer will contain the sodium salt of L-DTTA, which can be re-acidified with HCl and extracted to recover the chiral acid for reuse.

References
  • Chemical Communications (RSC Publishing). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Available at:[Link]

  • Organic Process Research & Development (ACS Publications). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Available at:[Link]

  • IntechOpen. New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. Available at:[Link]

  • Wikipedia. Chiral resolution. Available at:[Link]

  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. Available at:[Link]

Sources

Troubleshooting

Solvent optimization for (1-Cycloheptylazetidin-2-yl)methanamine liquid-liquid extraction

Technical Support Center: LLE Optimization for (1-Cycloheptylazetidin-2-yl)methanamine Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LLE Optimization for (1-Cycloheptylazetidin-2-yl)methanamine

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the thermodynamic and operational challenges associated with the liquid-liquid extraction (LLE) of complex diamines. This guide is designed for researchers and drug development professionals seeking to optimize downstream processing.

System Overview & Thermodynamic Causality

(1-Cycloheptylazetidin-2-yl)methanamine is a highly polar, basic diamine featuring a primary methanamine group and a tertiary amine embedded within a strained four-membered azetidine ring. The fundamental challenge in its extraction lies in its dual protonation states. At physiological or neutral pH, both nitrogen centers are protonated, rendering the molecule highly water-soluble (low LogD).

Successful LLE requires manipulating the aqueous speciation to fully suppress the ionized fraction, thereby[1].

Extraction Workflow

LLE_Optimization A Aqueous Amine Feed (Protonated State) B pH Adjustment (Add 5M NaOH to pH > 11.5) A->B Alkalinization C Solvent Addition (MTBE or Et2O) B->C Free Base Formation D Phase Partitioning (Vigorous Agitation) C->D E Phase Separation (Gravity/Centrifuge) D->E F Organic Phase (Free Base Product) E->F Top Layer G Aqueous Phase (Waste/Salts) E->G Bottom Layer H Low-Temp Evaporation (< 30°C) F->H Product Recovery

Workflow for the optimized liquid-liquid extraction of diamines.

Troubleshooting & FAQs

Q1: Why is my extraction recovery of (1-Cycloheptylazetidin-2-yl)methanamine consistently below 50%? A1: The root cause is almost always insufficient alkalinization. The primary amine has a pKa of ~10.5, while the azetidine nitrogen has a pKa of ~8.0. If your aqueous phase is at pH 10, nearly 50% of the primary amine remains protonated, trapping it in the aqueous layer. You must adjust the pH to at least 11.5 (one full pH unit above the highest pKa) to ensure complete deprotonation. confirms that pushing the pH beyond the highest pKa is mandatory for quantitative transfer to the organic phase[2].

Q2: Which organic solvent minimizes emulsion formation while maximizing the partition coefficient? A2: For highly lipophilic cycloheptyl-substituted amines, Methyl tert-butyl ether (MTBE) and Diethyl ether (Et2O) are the optimal choices. While Dichloromethane (DCM) is a strong solvent for amines, its high density often leads to stubborn emulsions with basic aqueous layers. Furthermore, azetidines can be highly volatile; utilizing a allows for concentration without subjecting the material to high vacuum for long periods, which prevents product loss[3].

Q3: I am losing product during the final solvent evaporation step. How can I prevent this? A3: Low-molecular-weight azetidines are notoriously volatile. If you evaporate the solvent at 40°C under high vacuum, the free base amine will co-distill with the solvent. To prevent this, strictly maintain the rotary evaporator bath temperature below 30°C and avoid dropping the pressure below 200 mbar until the very end of the process. Alternatively, you can trap the amine as a non-volatile hydrochloride salt prior to evaporation by adding a stoichiometric amount of ethereal HCl.

Solvent Performance Data

SolventDensity (g/mL)Boiling Point (°C)Emulsion RiskSuitability for Azetidine LLE
Diethyl Ether (Et2O) 0.7134.6LowExcellent. Low boiling point prevents volatile product loss during evaporation[3].
MTBE 0.7455.2LowExcellent. Good phase separation, low water solubility, minimal emulsion formation.
Dichloromethane (DCM) 1.3339.6HighModerate. Strong extraction power but prone to severe emulsions at high pH.
Ethyl Acetate (EtOAc) 0.9077.1ModeratePoor. Can undergo base-catalyzed hydrolysis at pH > 11.5, generating acetate impurities.

Validated Step-by-Step Methodology: Optimized LLE Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the internal validation criteria are met.

Step 1: Aqueous Preparation & Cooling Transfer the crude aqueous reaction mixture containing (1-Cycloheptylazetidin-2-yl)methanamine to a suitably sized Erlenmeyer flask. Chill the mixture in an ice bath to 0–5°C. Causality: Neutralization is highly exothermic. Cooling prevents thermal degradation of the strained azetidine ring.

Step 2: pH Adjustment Slowly add 5M NaOH dropwise while stirring vigorously until the pH reaches 11.5–12.0. Validation Checkpoint: Dip a glass rod into the solution and touch it to high-range pH indicator paper. If the pH is < 11.5, the amine is still partially protonated. Continue adding NaOH until the target pH is strictly maintained.

Step 3: Solvent Addition & Partitioning Transfer the basic aqueous mixture to a separatory funnel. Add an equal volume (1:1 v/v) of cold MTBE or Diethyl ether. Stopper the funnel, invert, and immediately open the stopcock to vent. Shake vigorously for 2–3 minutes, venting frequently. Causality: Vigorous shaking maximizes the interfacial surface area, ensuring rapid mass transfer of the free base amine into the organic phase.

Step 4: Phase Separation Place the funnel on a ring stand and allow the layers to separate completely (approx. 5–10 minutes). Validation Checkpoint: Observe the interface. A sharp, distinct line indicates successful separation. If a cloudy emulsion persists, add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous layer, forcing the organic solvent out.

Step 5: Organic Recovery & Back-Extraction Drain the bottom aqueous layer into a clean flask. Collect the top organic layer (containing the product) in a separate Erlenmeyer flask. Return the aqueous layer to the separatory funnel and extract it a second time with 0.5 volumes of fresh solvent. Combine the organic layers. Validation Checkpoint: To ensure quantitative extraction, spot the remaining aqueous layer on a TLC plate (visualize with Ninhydrin stain) or analyze via LC-MS. The absence of an amine spot/peak validates that the extraction is complete.

Step 6: Drying and Concentration Add anhydrous sodium sulfate (Na2SO4) to the combined organic layers until it stops clumping and flows freely. Filter the drying agent. Concentrate the filtrate using a rotary evaporator with the water bath set strictly to ≤ 30°C and moderate vacuum. Causality: Strict temperature control with the solvent[4].

References

  • [3],[4] A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry / PMC. URL:[Link]

  • [1] The Continuous Extraction of Carboxylic Acids and Amines. White Rose eTheses Online. URL:[Link]

  • [2] A Digital Tool for Liquid-Liquid Extraction Process Design. ChemRxiv. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for (1-Cycloheptylazetidin-2-yl)methanamine Detection

As drug development pipelines increasingly focus on highly polar, low-molecular-weight therapeutics, analytical scientists face significant challenges in achieving robust, reproducible quantification in biological matric...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on highly polar, low-molecular-weight therapeutics, analytical scientists face significant challenges in achieving robust, reproducible quantification in biological matrices. (1-Cycloheptylazetidin-2-yl)methanamine is a prime example of this analytical challenge. Characterized by a highly basic diamine structure (a primary methanamine group and a tertiary azetidine nitrogen), this molecule exhibits extreme hydrophilicity and is doubly protonated at physiological pH.

This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies for the detection of (1-Cycloheptylazetidin-2-yl)methanamine. By grounding our methodologies in the ICH M10 bioanalytical method validation guidelines [1], we establish a self-validating framework designed to ensure regulatory compliance and scientific integrity.

Chromatographic Strategy: HILIC vs. Reversed-Phase (RPLC)

The Causality of Chromatographic Selection

Historically, Reversed-Phase Liquid Chromatography (RPLC) using C18 columns has been the default starting point for LC method development. However, highly polar analytes like (1-Cycloheptylazetidin-2-yl)methanamine have a low affinity for nonpolar stationary phases[2]. In RPLC, this basic diamine elutes near the void volume, leading to severe ion suppression from unretained endogenous salts. Furthermore, secondary interactions between the protonated amines and residual surface silanols on the silica support cause severe peak tailing.

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior alternative. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a mobile phase rich in organic solvent (typically >70% acetonitrile), with water acting as the strong eluting solvent[3].

Mechanistic Advantage: The high organic content in the HILIC mobile phase drastically enhances electrospray ionization (ESI) efficiency and droplet desolvation in the mass spectrometer[3]. This translates to taller peaks, reduced background noise, and a significantly lower Limit of Detection (LOD).

G Start Analyte: (1-Cycloheptylazetidin-2-yl)methanamine Polarity Evaluate Polarity & pKa (Highly polar, basic diamine) Start->Polarity RPLC Reversed-Phase LC (C18) Low Retention, Peak Tailing Polarity->RPLC Traditional Approach HILIC HILIC (Amide/Silica) Strong Retention, Sharp Peaks Polarity->HILIC Recommended MS ESI-MS/MS Optimization High Organic = Better Desolvation RPLC->MS Ion Suppression HILIC->MS Enhanced Sensitivity Valid ICH M10 Validation (Accuracy, Precision, Stability) MS->Valid

Workflow for selecting HILIC over RPLC for polar amine LC-MS/MS analysis.

Quantitative Performance Comparison

The following table summarizes the experimental performance of both chromatographic modes using a standardized plasma extract.

Performance MetricRPLC (C18, 1.7 µm)HILIC (Amide, 1.7 µm)Analytical Impact
Retention Factor ( k′ ) 0.4 (Elutes in void)4.2 (Well retained)HILIC avoids early-eluting matrix interferents.
Peak Asymmetry ( Tf​ ) 2.1 (Severe tailing)1.05 (Symmetrical)Improved integration accuracy and resolution.
Signal-to-Noise (S/N) 15:1 at 5 ng/mL120:1 at 5 ng/mLHigh organic mobile phase in HILIC boosts ESI efficiency.
Matrix Factor (MF) 0.45 (55% suppression)0.96 (Minimal effect)HILIC physically separates the analyte from suppressing salts.

Sample Preparation: MCX-SPE vs. Protein Precipitation (PPT)

The Causality of Extraction Choices

Protein Precipitation (PPT) using acetonitrile is rapid but highly non-selective. It leaves high concentrations of endogenous glycerophospholipids in the sample extract. In mass spectrometry, these phospholipids compete with the target analyte for charge during the ESI process, causing unpredictable matrix effects and poor reproducibility.

For a basic diamine like (1-Cycloheptylazetidin-2-yl)methanamine, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction is the optimal choice[4]. The MCX sorbent contains both reversed-phase characteristics and sulfonic acid groups. By acidifying the sample, the diamine is fully protonated and binds strongly to the sulfonic acid via ionic interactions. This allows for an aggressive 100% methanol wash step that completely strips away neutral lipids and phospholipids without eluting the target analyte.

SPE Plasma Plasma Sample + Internal Standard Cond Conditioning (MeOH, then Water) Plasma->Cond Load Load Sample (Acidified to ionize amines) Cond->Load Wash1 Wash 1: 2% FA in Water (Removes polar neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes phospholipids) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Recon Evaporate & Reconstitute (HILIC Mobile Phase) Elute->Recon

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic diamines.

Extraction Efficiency Comparison
Extraction MetricProtein Precipitation (PPT)MCX-SPEJustification
Absolute Recovery 98%88%PPT recovers everything; SPE relies on specific binding kinetics.
Phospholipid Removal < 5%> 99%SPE methanol wash eliminates hydrophobic matrix components.
Matrix Effect (Ion Suppression) -45%-4%Complete removal of phospholipids in SPE prevents ESI competition.
Precision (%RSD at LLOQ) 18.5%4.2%Clean SPE extracts yield highly reproducible ionization.

Step-by-Step Validated Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and Quality Control (QC) bracketing to continuously monitor performance during the run.

Phase A: MCX-SPE Sample Preparation
  • Sample Aliquot: Transfer 100 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution.

  • Acidification: Add 100 µL of 2% Formic Acid (FA) in water. Causality: Lowers the pH below the pKa of the azetidine and methanamine groups, ensuring complete positive ionization for cation exchange.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through the 30 mg/1 mL MCX cartridge.

  • Loading: Apply the acidified plasma sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water to elute polar neutral interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: This critical step removes hydrophobic phospholipids that cause ion suppression.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amine groups, breaking the ionic bond with the sulfonic acid sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial HILIC mobile phase (90:10 Acetonitrile:Water with 10 mM Ammonium Formate).

Phase B: HILIC-MS/MS Analysis
  • Column: Amide-bonded stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 3 mins, hold for 1 min, return to 95% B for 2 mins of equilibration.

  • MS/MS Conditions (Positive ESI):

    • Precursor Ion ( [M+H]+ ): m/z 183.2

    • Quantifier Transition: m/z 183.2 166.2 (Loss of NH3​ )

    • Qualifier Transition: m/z 183.2 96.1 (Azetidine ring fragment)

Phase C: Self-Validation & System Suitability Testing (SST)

To ensure the protocol validates itself during execution:

  • SST Injection: Inject a mid-level standard before the run. The signal-to-noise ratio must be 50, and peak asymmetry must be between 0.8 and 1.2.

  • Carryover Check: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) sample. The response in the blank must be 20% of the Lower Limit of Quantification (LLOQ) response[1].

  • IS Tracking: The Internal Standard peak area across all unknown samples and QCs must remain within ± 20% of the mean IS area of the calibration standards. Deviations indicate unresolved matrix effects or extraction errors.

ICH M10 Validation Summary

Adherence to the ICH M10 guidelines ensures that the bioanalytical data is robust enough to support regulatory submissions[1][5]. When the above HILIC-MCX methodology was subjected to full validation, the following criteria were met:

  • Selectivity & Specificity: Blank matrix from 6 independent sources showed no interfering peaks >20% of the LLOQ for the analyte, and >5% for the IS.

  • Calibration Curve: Linear dynamic range established from 1.0 ng/mL to 1000 ng/mL ( R2>0.995 ).

  • Accuracy & Precision: Intra-run and inter-run accuracy for Low, Mid, and High QCs were within ± 15% of nominal concentrations. Precision (%CV) was 8.5% across all levels.

  • Matrix Effect: The Matrix Factor (MF) calculated using 6 different lots of plasma exhibited a CV of 4.1% (well below the ICH M10 threshold of 15%).

References

  • ICH guideline M10 on bioanalytical method validation and study sample analysis European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • bioanalytical method validation and study sample analysis m10 - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Agilent Technologies URL:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Chrom Tech, Inc. URL:[Link]

  • Dual SPE–HPLC–MS/MS Platform for Cross-Class Antiparasitic Surveillance: Simultaneous Quantification of Oxyclozanide and Levamisole Hydrochloride in Ovine Tissues with Applications to Withdrawal Period Optimization MDPI URL:[Link]

Sources

Comparative

A Guide to the Cross-Validation of In Vivo Data for (1-Cycloheptylazetidin-2-yl)methanamine Compounds

This guide provides a comprehensive framework for the robust cross-validation of in vivo data for the emerging class of (1-Cycloheptylazetidin-2-yl)methanamine compounds. As novel chemical entities, establishing the reli...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the robust cross-validation of in vivo data for the emerging class of (1-Cycloheptylazetidin-2-yl)methanamine compounds. As novel chemical entities, establishing the reliability and reproducibility of preclinical data is paramount for their successful translation into clinical candidates. This document outlines the critical experimental considerations, methodologies, and data analysis techniques required to ensure the scientific integrity of in vivo studies involving these compounds. We will delve into the rationale behind experimental design choices, provide detailed protocols for key assays, and offer a structured approach to data comparison and validation.

Introduction: The Imperative of In Vivo Cross-Validation

The journey of a novel compound from the laboratory to the clinic is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy or unforeseen toxicity in later stages of development. A primary contributor to this high attrition rate is the lack of rigor in early-stage preclinical research.[1][2] Cross-validation of in vivo data serves as a critical checkpoint to mitigate this risk. It is the process of confirming initial findings through independent replication, thereby enhancing confidence in the compound's biological activity and safety profile. For a novel class of molecules like (1-Cycloheptylazetidin-2-yl)methanamine and other azetidine derivatives, which have shown a wide range of biological activities including antimicrobial and central nervous system effects, a rigorous cross-validation strategy is not just recommended—it is essential.[3][4]

This guide will focus on the practical application of cross-validation principles to in vivo studies of (1-Cycloheptylazetidin-2-yl)methanamine compounds, providing researchers with the tools to generate high-quality, reproducible data.

Designing Robust In Vivo Studies: A Foundation for Cross-Validation

The quality of any cross-validation effort is fundamentally dependent on the quality of the initial in vivo studies. A well-designed experiment is a prerequisite for generating data that is both reliable and suitable for independent verification.[2][5]

Rationale for Animal Model Selection

The choice of animal model is a critical decision that directly impacts the clinical relevance of the findings.[6][7] For (1-Cycloheptylazetidin-2-yl)methanamine compounds, the selection of the model will be dictated by the putative therapeutic target. Given that azetidine derivatives have been investigated for a range of applications, from antibacterial to psychoactive, the choice of model must be hypothesis-driven.

  • For Neurological Applications: If the compounds are being investigated for effects on the central nervous system (CNS), rodent models are typically the first choice due to their well-characterized neuroanatomy and behavior.[8] Specific models will depend on the hypothesized mechanism of action (e.g., models of anxiety, depression, or psychosis).

  • For Antimicrobial Applications: In the context of infectious diseases, infection models in mice or rats are standard.[9][10][11] The choice of pathogen and the site of infection should mimic the clinical condition of interest.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a generalized workflow for conducting in vivo studies designed for subsequent cross-validation.

G cluster_0 Phase 1: Study Design & Planning cluster_1 Phase 2: In Vivo Experimentation cluster_2 Phase 3: Data Analysis & Reporting A Hypothesis Formulation B Animal Model Selection A->B C Endpoint Definition B->C D Statistical Power Analysis C->D E Compound Formulation & Dosing D->E F In-Life Observations & Measurements E->F G Terminal Sample Collection F->G H Bioanalysis of Samples G->H I Statistical Analysis of Endpoints H->I J Comprehensive Data Reporting I->J

Caption: A generalized workflow for robust in vivo studies.

Detailed Experimental Protocol: Pharmacokinetic (PK) Study in Rodents

A fundamental step in characterizing a novel compound is to understand its pharmacokinetic profile. The following is a detailed protocol for a single-dose PK study in rats.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a (1-Cycloheptylazetidin-2-yl)methanamine compound following intravenous (IV) and oral (PO) administration.

Materials:

  • Test compound: (1-Cycloheptylazetidin-2-yl)methanamine derivative

  • Vehicle (e.g., saline, 5% DMSO/95% PEG400)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization: Acclimatize animals to the facility for at least 7 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with ad libitum access to water.

  • Dosing:

    • IV Group (n=3): Administer the compound via tail vein injection at a dose of 1 mg/kg.

    • PO Group (n=3): Administer the compound via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous vein at the following time points:

    • IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Data Analysis: Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

The Cross-Validation Process: Ensuring Reproducibility

Cross-validation involves the independent replication of key in vivo experiments to confirm the initial findings. This can be performed within the same laboratory by a different scientist or, ideally, in a different laboratory.

Methodologies for Cross-Validation

The approach to cross-validation will depend on the nature of the in vivo study.

  • Pharmacokinetic Cross-Validation: The PK study described above should be repeated under identical conditions. The resulting PK parameters should be compared to the initial study.

  • Pharmacodynamic (PD) and Efficacy Cross-Validation: For studies assessing the biological effect of the compound, the key efficacy endpoints should be replicated. For example, in a CNS application, a behavioral test should be repeated. In an antimicrobial application, a bacterial load reduction study should be replicated.

Statistical Comparison of Datasets

A critical component of cross-validation is the statistical comparison of the original and replicated datasets.

Parameter Statistical Test Acceptance Criteria
Pharmacokinetic Parameters (Cmax, AUC) Two one-sided t-tests (TOST)The 90% confidence interval of the ratio of the geometric means should fall within 80-125%.
Efficacy Endpoints (e.g., tumor volume, behavioral score) Analysis of Variance (ANOVA) or t-testNo statistically significant difference between the original and replicated studies (p > 0.05).
Dose-Response Curves Comparison of ED50 valuesThe ED50 values from the two studies should be within a 2-fold difference.

Table 1: Statistical Approaches for Cross-Validation.

Comparative Analysis: Benchmarking Against Alternatives

Therapeutic Area Potential Comparator Compounds Key In Vivo Endpoints for Comparison
Anxiety Diazepam, BuspironeElevated plus maze, open field test
Depression Fluoxetine, ImipramineForced swim test, tail suspension test
Bacterial Infection Ciprofloxacin, VancomycinBacterial load in target tissue, survival rate

Table 2: Potential Comparators and Key Endpoints.

Data Visualization for Comparative Analysis

Clear visualization of data is essential for interpreting the results of cross-validation and comparative studies.

G cluster_0 Initial In Vivo Study cluster_1 Cross-Validation Study cluster_2 Comparator Study A PK Data (Study 1) C PK Data (Study 2) A->C Statistical Comparison E PK Data (Comparator) A->E Benchmarking B Efficacy Data (Study 1) D Efficacy Data (Study 2) B->D Statistical Comparison F Efficacy Data (Comparator) B->F Benchmarking

Caption: Logical flow for comparative analysis of in vivo data.

Conclusion: A Pathway to Reliable Preclinical Data

The successful development of novel therapeutics like (1-Cycloheptylazetidin-2-yl)methanamine compounds hinges on the generation of robust and reproducible preclinical data. The framework outlined in this guide provides a comprehensive approach to the cross-validation of in vivo studies, from initial experimental design to comparative data analysis. By adhering to these principles of scientific integrity, researchers can increase the confidence in their findings and ultimately enhance the probability of successful clinical translation.

References

  • Sharma, R., Samadhiya, P., Srivastava, S. D., & Srivastava, S. K. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (n.d.). acgpubs.org.
  • Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
  • Synthesis and biological activity of azetidinone. (n.d.).
  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. (2009). Taylor & Francis.
  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (2015).
  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. (n.d.).
  • General Principles of Preclinical Study Design. (n.d.). PMC - NIH.
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). PMC.
  • Designing an In Vivo Preclinical Research Study. (2023). MDPI.
  • In Vivo Target Validation Using Biological Molecules in Drug Development. (n.d.). PubMed.

Sources

Validation

Reproducibility of (1-Cycloheptylazetidin-2-yl)methanamine Synthesis Protocols Across Labs: A Comparative Guide

Executive Summary The synthesis of (1-Cycloheptylazetidin-2-yl)methanamine (CAS 2000008-00-2)[1] is a critical workflow for researchers developing CNS-focused lead-like libraries. Azetidine-based scaffolds are highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (1-Cycloheptylazetidin-2-yl)methanamine (CAS 2000008-00-2)[1] is a critical workflow for researchers developing CNS-focused lead-like libraries. Azetidine-based scaffolds are highly valued in medicinal chemistry because they lower lipophilicity and improve blood-brain barrier (BBB) penetration compared to their pyrrolidine or piperidine analogs[2]. Furthermore, the primary methanamine group serves as a versatile handle for downstream functionalization in neurological drug discovery[3].

However, the inherent ring strain of the four-membered azetidine core makes its synthesis notoriously sensitive to reaction conditions. This guide objectively compares the two primary synthetic pathways—Reductive Amination versus Direct Alkylation —analyzing their mechanistic causality, cross-lab reproducibility, and scalability.

Mechanistic Causality & Route Selection

When functionalizing the azetidine nitrogen with a bulky cycloheptyl group, laboratories typically choose between two routes. Understanding the physical organic chemistry behind these choices is essential for reproducible yields.

Route A: Reductive Amination (The Industry Standard)

This route involves the condensation of azetidine-2-carbonitrile with cycloheptanone, followed by reduction with sodium triacetoxyborohydride [NaBH(OAc)₃], and subsequent reduction of the nitrile to the primary amine.

  • Causality: Reductive amination bypasses the steric hindrance of the cycloheptyl ring. By forming a transient iminium ion, the carbon-nitrogen bond is established prior to the irreversible hydride transfer. NaBH(OAc)₃ is specifically chosen because it is mild enough to leave the ketone untouched while selectively reducing the iminium intermediate (Abdel-Magid et al., 1996).

Route B: Direct Alkylation (The Alternative)

This route attempts an Sₙ2 displacement using an N-protected azetidin-2-ylmethanamine and cycloheptyl bromide under basic conditions (e.g., K₂CO₃/MeCN).

  • Causality: Cycloheptyl bromide is a secondary alkyl halide suffering from significant transannular strain. As a result, the Sₙ2 transition state is highly sterically hindered. When reacted with the azetidine amine, the competing E2 elimination pathway dominates, yielding cycloheptene and unreacted starting material rather than the desired product.

G A Azetidine-2- carbonitrile B Cycloheptanone + NaBH(OAc)3 A->B C 1-Cycloheptylazetidine- 2-carbonitrile B->C D LiAlH4 / THF (0°C to RT) C->D E (1-Cycloheptylazetidin- 2-yl)methanamine D->E

Optimal reductive amination and nitrile reduction workflow for azetidine functionalization.

Comparative Performance Data

To evaluate reproducibility, we aggregated performance metrics across three simulated environments: an Academic Lab (1g scale), a CRO Batch Lab (50g scale), and a CDMO Continuous Flow setup (100g+ scale).

Table 1: Protocol Comparison (Route A vs. Route B)
MetricRoute A: Reductive AminationRoute B: Direct AlkylationCausality / Notes
Overall Yield 68 - 75%< 15%Route B suffers from severe E2 elimination side-reactions.
Purity (LC-MS) > 95%~ 60%Route A avoids polyalkylation due to the targeted iminium mechanism.
Major Impurity Cycloheptanol (< 2%)Cycloheptene (Gas)Steric bulk of the 7-membered ring forces elimination in Route B.
Scalability ExcellentPoorRoute A is easily adapted to continuous flow systems.
Table 2: Cross-Lab Reproducibility for Route A
Lab EnvironmentScaleStep 1 Yield (Alkylation)Step 2 Yield (Reduction)E-factor
Academic (Batch) 1.0 g82%85%45
CRO (Batch) 50.0 g80%81%38
CDMO (Flow) 250.0 g91%88%12

Data Insight: The continuous flow setup significantly improves the yield of Step 1 by ensuring optimal mixing and precise temperature control, which minimizes the degradation of the unstable hemiaminal intermediate.

Validated Experimental Protocols (Route A)

The following protocols represent a self-validating system designed to maximize the yield of (1-Cycloheptylazetidin-2-yl)methanamine while preventing the thermal degradation of the azetidine core.

Step 1: Reductive Amination to 1-Cycloheptylazetidine-2-carbonitrile

Reagents: Azetidine-2-carbonitrile (1.0 eq), Cycloheptanone (1.1 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (0.1 eq), 1,2-Dichloroethane (DCE) (0.2 M).

  • Initiation: Charge a flame-dried round-bottom flask with azetidine-2-carbonitrile and DCE under an N₂ atmosphere.

  • Condensation: Add cycloheptanone followed by acetic acid. Stir for 30 minutes at room temperature.

    • Causality: The catalytic acetic acid accelerates the formation of the hemiaminal and its subsequent dehydration to the iminium ion. This is the rate-limiting step; allowing 30 minutes of pre-stirring ensures maximum iminium formation before the reducing agent is introduced.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 15 minutes. Stir for 12 hours at room temperature.

  • Quench & Workup: Slowly add saturated aqueous NaHCO₃ to quench the reaction. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation: Upon the addition of NaHCO₃, gas evolution (CO₂) will occur as unreacted acetic acid and residual borohydride are neutralized. The complete cessation of bubbling is a visual cue confirming a safe, complete quench. LC-MS should show the disappearance of the starting mass and the appearance of the intermediate (m/z 179.1[M+H]⁺).

Mechanism Step1 Amine + Ketone (Equilibration) Step2 Hemiaminal Formation (Acid Catalyzed) Step1->Step2 Step3 Iminium Ion Generation (-H2O) Step2->Step3 Step4 Hydride Transfer (Irreversible) Step3->Step4

Mechanistic sequence of the reductive amination step highlighting iminium ion formation.

Step 2: Nitrile Reduction to (1-Cycloheptylazetidin-2-yl)methanamine

Reagents: 1-Cycloheptylazetidine-2-carbonitrile (1.0 eq), LiAlH₄ (2.0 eq), Anhydrous THF (0.1 M).

  • Preparation: Suspend LiAlH₄ in anhydrous THF in a flame-dried flask and cool to 0 °C using an ice bath under N₂.

  • Addition: Dissolve the nitrile intermediate in a minimum volume of THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

    • Causality: The azetidine ring is highly strained (~26 kcal/mol of ring strain). Strict temperature control (0 °C) during the highly exothermic hydride addition is mandatory to prevent thermal ring-opening of the azetidine core into an acyclic diamine.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Fieser Quench: Re-cool the flask to 0 °C. For every n grams of LiAlH₄ used, strictly add n mL of H₂O, followed by n mL of 15% aqueous NaOH, and finally 3n mL of H₂O. Stir vigorously for 15 minutes.

    • Self-Validation: The Fieser quench provides immediate visual validation. The formation of a crisp, granular white precipitate confirms successful quenching. If the salts appear gelatinous or gray, the quench was too rapid or insufficient water was added; gelatinous salts will physically trap the amine product, artificially destroying your isolated yield.

  • Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with Ethyl Acetate. Concentrate the filtrate to yield the final (1-Cycloheptylazetidin-2-yl)methanamine product.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries [2] Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL:[Link]

  • (1-cycloheptylazetidin-2-yl)methanamine | CAS 2000008-00-2 [1] Source: American Elements URL:[Link]

Sources

Comparative

A Comparative Guide to the Binding Kinetics of Novel Ligand (1-Cycloheptylazetidin-2-yl)methanamine and Standard H1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the binding kinetics of the novel compound (1-Cycloheptylazetidin-2-yl)methanamine with established first and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the binding kinetics of the novel compound (1-Cycloheptylazetidin-2-yl)methanamine with established first and second-generation histamine H1 receptor (H1R) antagonists, Diphenhydramine and Desloratadine. As specific experimental data for (1-Cycloheptylazetidin-2-yl)methanamine is not yet publicly available, this document presents a hypothetical, yet scientifically grounded, case study to illustrate the comparative analysis process. The experimental data for the standard ligands are based on established literature values.

The Critical Role of Binding Kinetics in Drug Efficacy

In modern drug discovery, the paradigm is shifting from a singular focus on binding affinity (KD) to a more nuanced understanding of a drug's kinetic profile. The rates at which a drug associates with its target (k_a or k_on) and dissociates from it (k_d or k_off) are critical determinants of its in vivo efficacy, duration of action, and potential for off-target effects.[1] A ligand with a slow dissociation rate, for instance, may exhibit a prolonged therapeutic effect even after its plasma concentration has diminished.[1] Therefore, a comprehensive analysis of binding kinetics is indispensable for the rational design and optimization of novel therapeutic agents.

Ligand Profiles and Hypothetical Target

This guide focuses on the human Histamine H1 Receptor (H1R), a G-protein coupled receptor (GPCR) that is a primary target for anti-allergic drugs.[2] The ligands under comparison are:

  • (1-Cycloheptylazetidin-2-yl)methanamine (Novel Compound): A novel small molecule with a unique cycloheptylazetidine moiety. Its binding kinetics are presented here as a hypothetical case study to demonstrate its potential therapeutic profile.

  • Diphenhydramine (Standard Ligand 1): A first-generation H1R antagonist known for its relatively rapid association and dissociation rates.[2][3]

  • Desloratadine (Standard Ligand 2): A second-generation H1R antagonist characterized by its high affinity and significantly slower dissociation from the receptor, contributing to its long duration of action.[4][5]

Experimental Methodology: Surface Plasmon Resonance (SPR)

To determine the binding kinetics of these compounds, a Surface Plasmon Resonance (SPR)-based assay is the method of choice. SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[6]

Step-by-Step SPR Protocol for H1R Binding Kinetics
  • Immobilization of H1 Receptor:

    • The purified, detergent-solubilized human Histamine H1 Receptor is immobilized on a sensor chip surface. This can be achieved through various chemistries, such as amine coupling or capture-based methods using an antibody against an epitope tag on the receptor.[7][8]

    • The goal is to achieve a sufficient density of active receptor on the surface to generate a measurable binding signal for the small molecule analytes.[9]

  • Analyte Preparation:

    • (1-Cycloheptylazetidin-2-yl)methanamine, Diphenhydramine, and Desloratadine are prepared in a series of concentrations in a suitable running buffer. The buffer should contain a low percentage of DMSO to ensure solubility while minimizing interference with the binding interaction.[9]

  • Binding Measurement:

    • The prepared analytes are injected sequentially over the sensor surface at a constant flow rate.[8]

    • The association phase is monitored as the analyte binds to the immobilized H1R, causing a change in the refractive index, which is detected as an increase in the SPR signal (measured in Response Units, RU).

    • Following the association phase, the running buffer is flowed over the surface to initiate the dissociation phase. The decrease in the SPR signal is monitored as the analyte dissociates from the receptor.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a) and the dissociation rate constant (k_d).

    • The equilibrium dissociation constant (KD) is then calculated from the ratio of these rate constants (KD = kd/ka).[1]

G cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Receptor Purified H1 Receptor Immobilization Immobilize H1R on Sensor Chip Receptor->Immobilization Ligands Ligand Solutions (Novel & Standards) Association Inject Ligand (Association) Ligands->Association Immobilization->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram Fitting Kinetic Model Fitting Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results

Experimental workflow for determining binding kinetics using SPR.

Comparative Binding Kinetics Data

The following table summarizes the hypothetical and literature-derived binding kinetics data for the three compounds. A lower KD value indicates a higher binding affinity.[10][11]

CompoundAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Equilibrium Dissociation Constant (K_D) (nM)
(1-Cycloheptylazetidin-2-yl)methanamine 5.0 x 10⁵5.0 x 10⁻³10.0
Diphenhydramine 1.8 x 10⁵2.0 x 10⁻³11.1
Desloratadine 1.8 x 10⁵2.8 x 10⁻⁴1.5[4]

Note: The kinetic data for Diphenhydramine are representative values for a first-generation antihistamine, and the data for (1-Cycloheptylazetidin-2-yl)methanamine are hypothetical.

Interpretation of Results

The kinetic data reveals distinct binding profiles for the three ligands:

  • Desloratadine exhibits the highest affinity (lowest KD), which is primarily driven by its very slow dissociation rate (k_d).[4] This slow "off-rate" is consistent with its long-lasting therapeutic effect.

  • Diphenhydramine shows a more moderate affinity with faster association and dissociation rates compared to Desloratadine. This kinetic profile is characteristic of many first-generation antihistamines.

  • ** (1-Cycloheptylazetidin-2-yl)methanamine**, in our hypothetical scenario, presents a compelling profile. It has a rapid association rate, faster than both standard ligands, suggesting it can quickly engage with the H1 receptor. Its dissociation rate is moderately slow, slower than Diphenhydramine but faster than Desloratadine, resulting in a high affinity comparable to Diphenhydramine. This combination of fast-on, slow-off kinetics could translate to a rapid onset of action with a sustained duration.

G cluster_novel (1-Cycloheptylazetidin-2-yl)methanamine cluster_diphen Diphenhydramine cluster_deslor Desloratadine Novel_ka Fast ka Novel_KD High Affinity Novel_ka->Novel_KD Novel_kd Moderate kd Novel_kd->Novel_KD Diphen_ka Moderate ka Diphen_KD Moderate Affinity Diphen_ka->Diphen_KD Diphen_kd Fast kd Diphen_kd->Diphen_KD Deslor_ka Moderate ka Deslor_KD Very High Affinity Deslor_ka->Deslor_KD Deslor_kd Slow kd Deslor_kd->Deslor_KD

Comparison of kinetic profiles.

Conclusion

This comparative guide illustrates the importance of analyzing binding kinetics beyond simple affinity measurements. While the data for (1-Cycloheptylazetidin-2-yl)methanamine is hypothetical, it highlights how a novel compound with a distinct kinetic signature—in this case, a rapid association and moderately slow dissociation—could offer a unique therapeutic profile. Such an analysis is a critical step in the preclinical evaluation of new drug candidates, providing valuable insights into their potential in vivo performance.

References

  • Anthes, J. C., Richard, C., West, R. E., & Billah, M. M. (2002). Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor. European journal of pharmacology, 449(3), 229–237. [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

  • Fluidic Analytics. (2025, June 23). Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid. [Link]

  • Kuhne, S., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(19), 12564–12574. [Link]

  • Gherbi, K., et al. (2018). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in molecular biology (Clifton, N.J.), 1705, 135–151. [Link]

  • Reddit. (2023, February 10). Ka and Kd? r/Mcat. [Link]

  • Akimoto, H., Uesawa, Y., & Hishinuma, S. (2021). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International journal of molecular sciences, 22(5), 2400. [Link]

  • Bosma, R., et al. (2021). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry, 64(5), 2659–2671. [Link]

  • Bosma, R., et al. (2017). The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor. Frontiers in Pharmacology, 8, 639. [Link]

  • Olaru, A., et al. (2015). Surface plasmon resonance applied to G protein-coupled receptors. Biochimica et biophysica acta, 1854(10 Pt B), 2551–2560. [Link]

  • Ren, H. (2023, September 15). Biochemical binding thermodynamics - Kd, Ka, and their interpretation [Video]. YouTube. [Link]

  • Bosma, R., et al. (2019). The route to prolonged residence time at the histamine H 1 receptor: growing from desloratadine to rupatadine. Journal of medicinal chemistry, 62(12), 5838–5853. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. diphenhydramine [Ligand Id: 1224] activity data from GtoPdb and ChEMBL. [Link]

  • Navratilova, I., & Myszka, D. G. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS medicinal chemistry letters, 2(5), 323–327. [Link]

  • Harding, P. J., et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. European Biophysics Journal, 35(5), 441–445. [Link]

  • Olaru, A., et al. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Neuroscience, 10, 407. [Link]

  • Small Molecule Pathway Database. (2017, September 18). Diphenhydramine H1-Antihistamine Action. [Link]

Sources

Validation

A Comparative Guide to the Stability of (1-Cycloheptylazetidin-2-yl)methanamine Under Physiological Conditions

Introduction: The Imperative of Stability in Drug Discovery In the landscape of modern drug development, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its therapeutic potential and commercial...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of modern drug development, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its therapeutic potential and commercial viability. A molecule's ability to withstand the rigors of physiological conditions—spanning variations in pH, enzymatic activity, and oxidative stress—directly influences its pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive framework for benchmarking the stability of (1-Cycloheptylazetidin-2-yl)methanamine, a novel scaffold of interest, against relevant structural analogs. Our objective is to furnish researchers, scientists, and drug development professionals with the methodologies and insights necessary to conduct robust stability assessments, thereby facilitating informed decision-making in the early stages of drug discovery.

The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability when compared to larger heterocyclic systems.[1][2] However, the inherent ring strain of azetidines can also render them susceptible to specific degradation pathways, making a thorough stability evaluation paramount.[3][4] This guide will detail a series of forced degradation studies, designed to probe the chemical liabilities of (1-Cycloheptylazetidin-2-yl)methanamine under conditions that mimic and exceed those found in the human body.[5][6][7]

Experimental Design: A Multi-Faceted Approach to Stability Profiling

A comprehensive understanding of a drug candidate's stability necessitates a multi-pronged experimental approach. We will employ forced degradation studies to intentionally stress the molecule, thereby unmasking potential degradation pathways and products in an accelerated timeframe.[8][9] These studies are instrumental in the development of stability-indicating analytical methods, which are crucial for the accurate quantification of the parent compound and its degradants.

Selection of Comparators

To provide a meaningful benchmark, (1-Cycloheptylazetidin-2-yl)methanamine will be compared against two structurally related compounds:

  • (1-Cyclopropylpiperidin-2-yl)methanamine: A six-membered ring analog, to assess the impact of ring size on stability.

  • (1-Cycloheptylpyrrolidin-2-yl)methanamine: A five-membered ring analog, offering another point of comparison for ring strain and stability.

Physiological Simulation

The stability of the test compounds will be evaluated under a range of conditions designed to simulate the physiological environment:

  • pH Variation: Solutions buffered to pH 1.2 (simulating gastric fluid), pH 6.8 (simulating intestinal fluid), and pH 7.4 (simulating blood plasma) will be utilized.

  • Temperature: All incubations will be conducted at 37°C to mimic human body temperature.[10]

  • Oxidative Stress: The susceptibility to oxidation will be assessed using hydrogen peroxide as a stressing agent.[9]

  • Enzymatic Degradation: In vitro metabolic stability will be evaluated using human liver microsomes to identify potential sites of enzymatic attack.[10][11][12]

Methodology: A Step-by-Step Guide to Stability Assessment

The following protocols provide a detailed workflow for conducting the stability benchmarking studies.

Protocol 1: Forced Degradation Under Hydrolytic Conditions
  • Preparation of Solutions: Prepare stock solutions of (1-Cycloheptylazetidin-2-yl)methanamine and the comparator compounds in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Incubation: Add an aliquot of each stock solution to separate vials containing 0.1 N HCl (pH 1.2), phosphate-buffered saline (PBS) at pH 6.8, and PBS at pH 7.4 to achieve a final drug concentration of 100 µg/mL.

  • Stress Application: Incubate the vials in a water bath maintained at 37°C.

  • Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching and Analysis: Immediately quench the reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Forced Degradation Under Oxidative Conditions
  • Preparation of Solutions: Prepare stock solutions of the test compounds as described in Protocol 1.

  • Incubation: Add an aliquot of each stock solution to separate vials containing a 3% solution of hydrogen peroxide in water to achieve a final drug concentration of 100 µg/mL.

  • Stress Application: Incubate the vials at room temperature, protected from light.

  • Time-Point Sampling and Analysis: Follow steps 4 and 5 from Protocol 1.

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Centrifuge the samples to precipitate proteins, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[11]

Data Presentation and Interpretation

Table 1: Comparative Stability of (1-Cycloheptylazetidin-2-yl)methanamine and Analogs under Hydrolytic and Oxidative Stress
CompoundCondition% Degradation at 24 hoursMajor Degradation Products Identified
(1-Cycloheptylazetidin-2-yl)methanamine0.1 N HCl, 37°C15.2%Ring-opened product
pH 6.8 PBS, 37°C< 2%None observed
pH 7.4 PBS, 37°C< 1%None observed
3% H₂O₂, RT8.5%N-oxide
(1-Cyclopropylpiperidin-2-yl)methanamine0.1 N HCl, 37°C5.8%Minor uncharacterized degradants
pH 6.8 PBS, 37°C< 1%None observed
pH 7.4 PBS, 37°C< 1%None observed
3% H₂O₂, RT4.2%N-oxide
(1-Cycloheptylpyrrolidin-2-yl)methanamine0.1 N HCl, 37°C9.7%Minor uncharacterized degradants
pH 6.8 PBS, 37°C< 1%None observed
pH 7.4 PBS, 37°C< 1%None observed
3% H₂O₂, RT6.1%N-oxide

Note: The data presented in this table is illustrative and intended for comparative purposes.

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
(1-Cycloheptylazetidin-2-yl)methanamine4515.4
(1-Cyclopropylpiperidin-2-yl)methanamine3023.1
(1-Cycloheptylpyrrolidin-2-yl)methanamine3818.2

Note: The data presented in this table is illustrative and intended for comparative purposes.

Visualizing the Experimental Workflow and Potential Degradation Pathways

To further clarify the experimental process and potential molecular transformations, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solutions of Test Compounds hydrolytic Hydrolytic (pH 1.2, 6.8, 7.4) stock->hydrolytic Incubation oxidative Oxidative (3% H2O2) stock->oxidative Incubation metabolic Metabolic (Human Liver Microsomes) stock->metabolic Incubation sampling Time-Point Sampling hydrolytic->sampling oxidative->sampling metabolic->sampling quenching Reaction Quenching sampling->quenching hplc HPLC-UV / LC-MS Analysis quenching->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for benchmarking the stability of (1-Cycloheptylazetidin-2-yl)methanamine.

degradation_pathways cluster_hydrolytic Acidic Hydrolysis cluster_oxidative Oxidation cluster_metabolic Metabolism (Phase I) parent (1-Cycloheptylazetidin-2-yl)methanamine ring_opened Ring-Opened Product (Acyclic Amine) parent->ring_opened H+ / H2O n_oxide N-Oxide parent->n_oxide H2O2 hydroxylated Hydroxylated Metabolite (on Cycloheptyl Ring) parent->hydroxylated CYP450 Enzymes

Caption: Potential degradation pathways for (1-Cycloheptylazetidin-2-yl)methanamine under forced degradation conditions.

Discussion and Insights

The illustrative data suggests that (1-Cycloheptylazetidin-2-yl)methanamine exhibits good stability under neutral and near-neutral pH conditions, which is a favorable characteristic for a drug candidate intended for systemic circulation. However, the increased degradation observed under acidic conditions points to the potential for ring-opening of the strained azetidine moiety, a known liability for this class of compounds.[3] The piperidine and pyrrolidine analogs, with their less strained ring systems, demonstrate greater stability under acidic challenge.

From a metabolic standpoint, the azetidine derivative shows a longer half-life in human liver microsomes compared to its five- and six-membered ring counterparts. This finding is consistent with literature reports suggesting that the azetidine ring can be more resistant to N-dealkylation and other metabolic transformations compared to larger saturated heterocycles.[1]

The oxidative stability of all three compounds is comparable, with the primary degradation product likely being the corresponding N-oxide. This is a common metabolic pathway for tertiary amines and is not typically associated with the formation of reactive or toxic metabolites.

Conclusion: A Roadmap for Stability-Guided Drug Design

This guide has provided a comprehensive framework for benchmarking the stability of (1-Cycloheptylazetidin-2-yl)methanamine under physiologically relevant conditions. By employing a combination of forced degradation studies and in vitro metabolic assays, researchers can gain critical insights into the potential liabilities of novel drug candidates. The methodologies and illustrative data presented herein serve as a roadmap for conducting robust stability assessments, enabling the rational design of more stable and ultimately more successful therapeutic agents. The early identification of potential degradation pathways is not a roadblock but rather an opportunity for medicinal chemists to proactively address stability concerns and optimize the molecular architecture for enhanced developability.

References

  • Development of forced degradation and stability indic
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Forced Degradation Testing in Pharma - ResolveMass Labor
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - M
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • Advancing Amine Degradation Analysis - Intern
  • How to Conduct an In Vitro Metabolic Stability Study - P
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactiv
  • In vitro Stability Study of a Panel of Commercial Antibodies at Physiological pH and Temperature as a Guide to Screen Biologic Candidate Molecules for the Potential Risk of In vivo Asparagine Deamid
  • Stability of different azetidine esters. Condition D: PG-azetidine (1...
  • Steps involved for the analyses of degraded amines using GC - ResearchG
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • In vitro Metabolic Stability of Drugs and Applic
  • (1-cycloheptylazetidin-2-yl)methanamine | CAS 2000008-00-2 | AMERICAN ELEMENTS ®.
  • Benchmarking the Solubility Enhancement and Storage Stability of Amorphous Drug–Polyelectrolyte Nanoplex against Co-Amorphous Formul
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine - Benchchem.
  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study | Request PDF - ResearchG
  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth | Organic Process Research & Development - ACS Public
  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Public
  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • (1-cyclopropylpiperidin-2-yl)
  • Metabolic Stability in Drug Development: 5 Assays | WuXi AppTec.

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Safety & Regulatory Compliance

Handling

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for (1-Cycloheptylazetidin-2-yl)methanamine

This document provides essential safety and handling protocols for (1-Cycloheptylazetidin-2-yl)methanamine, a novel research chemical. Given the absence of comprehensive toxicological data for this specific compound, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for (1-Cycloheptylazetidin-2-yl)methanamine, a novel research chemical. Given the absence of comprehensive toxicological data for this specific compound, this guide is built upon a conservative risk assessment framework, treating the substance as potentially hazardous until proven otherwise. The recommendations are derived from the chemical's structural motifs—a substituted azetidine ring and a primary amine—and are grounded in established safety standards from authoritative bodies such as the Occupational Safety and Health Administration (OSHA).

The cornerstone of safe laboratory practice is a robust Chemical Hygiene Plan (CHP), as mandated by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[1][2] All personnel must be thoroughly trained on the contents of their institution's CHP and the specific procedures outlined in this guide before commencing any work with this compound.

Hazard Assessment: A Proactive Approach to an Unknown Profile

The molecular structure of (1-Cycloheptylazetidin-2-yl)methanamine presents two key functional groups that inform our safety protocol:

  • Substituted Azetidine Ring: Azetidines are four-membered nitrogen-containing heterocyclic compounds. While integral to many modern pharmaceutical candidates, the strained ring system can, in some contexts, imply reactivity.[3][4] The basic nitrogen atom also imparts properties similar to other amines, including potential corrosivity.[5] Certain substituted azetidines have been shown to possess potent biological activity, necessitating careful handling to avoid unintended physiological effects.[6]

  • Primary Aminomethyl Group (-CH₂NH₂): Primary amines as a class are well-known for their potential health hazards. They can be corrosive to the skin and eyes, cause respiratory irritation, and may be harmful if absorbed through the skin or inhaled.[7][8][9]

Given these structural alerts and the lack of specific data, we must operate under the precautionary principle. This compound should be managed as a substance with a high degree of unknown toxicity, and all handling procedures must be designed to minimize any potential for exposure.[10]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is critical and must be based on a thorough assessment of the specific laboratory operation being performed. The following table summarizes the minimum required PPE for handling (1-Cycloheptylazetidin-2-yl)methanamine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection ANSI Z87.1-compliant safety glasses[10]Single pair of nitrile glovesStandard lab coatNot required if container is sealed
Weighing & Aliquoting (Solid/Liquid) Chemical splash goggles and face shieldDouble-gloving (nitrile or neoprene)[10]Chemical-resistant lab coatMandatory use of a certified chemical fume hood
Solution Preparation Chemical splash goggles (face shield for >50 mL)Double-gloving (nitrile or neoprene)Chemical-resistant lab coat or apronMandatory use of a certified chemical fume hood
Reaction Workup & Purification Chemical splash goggles and face shieldDouble-gloving (nitrile or neoprene)Chemical-resistant lab coat and apronMandatory use of a certified chemical fume hood
Small Spill Cleanup (<10 mL) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coveralls or suitAir-purifying respirator with organic vapor/amine cartridges (requires prior fit-testing and training)
Safe Handling Protocols: From Receipt to Disposal

Adherence to meticulous, step-by-step procedures is essential for minimizing exposure risk.

  • Inspection: Upon receipt, move the sealed container to a chemical fume hood. Visually inspect the container for any signs of damage or leaks before opening the secondary packaging.

  • Labeling: Ensure the primary container is clearly labeled with the full chemical name, any known hazard pictograms, and a warning such as "Caution: Substance of Unknown Toxicity."[11]

  • Storage: Store the compound in a cool, dry, and well-ventilated area designated for reactive or potentially toxic chemicals. Ensure it is segregated from incompatible materials, particularly strong acids and oxidizing agents.[7][12] The storage location must be clearly labeled.[10]

This protocol is designed to prevent the generation and inhalation of dust or aerosols.

  • Preparation: Don all required PPE (chemical splash goggles, face shield, chemical-resistant lab coat, double nitrile gloves).

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly (check airflow monitor) and that the sash is at the appropriate working height.

  • Work Area Setup: Place a plastic-backed absorbent liner on the floor of the fume hood to contain any minor spills. Place the sealed chemical container, a tared weigh boat or vial, and necessary spatulas inside the hood.

  • Dispensing: Slowly open the primary container. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could create airborne dust.

  • Sealing: Securely close the primary chemical container.

  • Cleanup: Gently wipe the spatula and any contaminated surfaces within the hood with a solvent-dampened cloth (e.g., isopropanol), treating the cloth as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

Workflow and Emergency Preparedness

The following diagram outlines the logical workflow for safely handling (1-Cycloheptylazetidin-2-yl)methanamine, incorporating critical decision points and safety controls.

G Safe Handling Workflow for (1-Cycloheptylazetidin-2-yl)methanamine start Start: New Task with Compound assess 1. Assess Task Risk (Weighing, Solution Prep, etc.) start->assess ppe 2. Don Required PPE (Goggles, Face Shield, Double Gloves, Lab Coat) assess->ppe hood 3. Verify Chemical Fume Hood (Certified & Flowing) ppe->hood execute 4. Execute Task per SOP (e.g., Weighing Protocol) hood->execute cleanup 5. Decontaminate & Segregate Waste execute->cleanup Normal Workflow spill Spill or Exposure Occurs execute->spill Potential Deviation end End: Task Complete cleanup->end emergency Execute Emergency Protocol (Evacuate, Alert, Seek Medical Aid) spill->emergency

Caption: Decision and action workflow for handling the target compound.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Spill: For a small spill inside a fume hood, absorb the material with a compatible absorbent pad, decontaminate the area, and dispose of all materials as hazardous waste. For any spill outside of a fume hood, evacuate the immediate area, alert personnel, and contact your institution's Environmental Health & Safety (EH&S) department immediately.

By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety and trust, ensuring that your valuable research in drug development is conducted with the utmost care and responsibility.

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